Product packaging for Magnesium borohydride(Cat. No.:CAS No. 16903-37-0)

Magnesium borohydride

Cat. No.: B170950
CAS No.: 16903-37-0
M. Wt: 54.00 g/mol
InChI Key: BAJRVYFABMRJEO-UHFFFAOYSA-N
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Description

Contextualization within Complex Metal Hydride Research for Advanced Materials Applications

Magnesium borohydride (B1222165), Mg(BH₄)₂, is a prominent member of the complex metal hydrides, a class of materials extensively studied for advanced energy applications. mdpi.comevitachem.com Complex hydrides are characterized by hydrogen bonded to a central metal or metalloid atom, forming complex anions. mdpi.com In the case of magnesium borohydride, the [BH₄]⁻ anion is bonded to a magnesium cation (Mg²⁺). evitachem.com These materials have garnered significant interest primarily due to their high hydrogen densities, making them prime candidates for solid-state hydrogen storage. mdpi.comresearchgate.net The research into complex hydrides, such as alanates (containing [AlH₄]⁻) and borohydrides (containing [BH₄]⁻), was significantly spurred by the discovery of reversible hydrogen storage in catalyzed sodium alanate. nih.gov

Beyond hydrogen storage, the properties of complex metal hydrides make them suitable for other advanced applications. Their reducing nature and ionic mobility have led to investigations into their use as solid-state electrolytes in next-generation batteries. nih.govau.dk this compound is particularly notable within this group due to its combination of a high gravimetric hydrogen content and the potential for applications in magnesium-based batteries, which are considered a promising alternative to lithium-ion technology. nih.govresearchgate.net The compound's rich and complex polymorphism, with different crystal structures exhibiting varied properties, further enhances its interest from both a fundamental and applied research perspective. researchgate.netmdpi.com

Historical Overview of this compound Investigation

The initial synthesis of this compound was first reported in 1950 by Wiberg and Bauer. nih.gov For several decades following its discovery, research primarily focused on its fundamental chemical and physical properties and the characterization of its various solvated forms. researchgate.net A significant resurgence of interest occurred in the early 21st century, driven by the global search for new materials for energy storage, particularly for hydrogen. nih.gov

Early structural investigations were challenging due to the difficulty in obtaining high-quality crystalline samples of the solvent-free compound. researchgate.net A major breakthrough came with the successful synthesis and structural determination of unsolvated Mg(BH₄)₂ polymorphs. Researchers developed various synthesis routes, including metathesis reactions via ball milling and solvent-based methods, to produce pure Mg(BH₄)₂. tandfonline.comoregonstate.eduresearchgate.net For instance, a scalable method was developed involving the ball milling of magnesium chloride (MgCl₂) and sodium borohydride (NaBH₄) in diethyl ether. oregonstate.edu These advancements enabled detailed characterization of its complex crystal structures, such as the α- and β-polymorphs, which were found to have unexpectedly large and complex unit cells. aps.org This foundational work paved the way for the subsequent discovery of other polymorphs, including a porous γ-phase, and intensive investigation into its decomposition pathways and potential applications. filinchuk.com

Significance of this compound in Contemporary Energy Research

This compound is a material of significant interest in modern energy research, primarily due to its dual potential in hydrogen storage and as a solid-state electrolyte for magnesium batteries.

Hydrogen Storage: Mg(BH₄)₂ is one of the most promising materials for solid-state hydrogen storage due to its exceptionally high theoretical gravimetric hydrogen capacity of 14.9 wt% and high volumetric density. mdpi.comau.dk However, its practical application is impeded by several challenges:

High Decomposition Temperature: Hydrogen release begins at temperatures above 270-300°C, which is too high for many practical applications, especially those related to fuel cell vehicles. mdpi.comresearchgate.net

Sluggish Kinetics: The rates of hydrogen absorption and desorption are generally slow. mdpi.com

Poor Reversibility: The dehydrogenation process often forms highly stable intermediates, such as magnesium boranates (e.g., MgB₁₂H₁₂), which makes the re-hydrogenation process (reabsorbing hydrogen) very difficult, requiring harsh conditions like high pressures and temperatures. au.dkresearchgate.netjmst.org

Contemporary research focuses on overcoming these limitations through several strategies. One major avenue is the use of additives and catalysts to improve the sorption properties. mdpi.comacs.org Another approach involves nanoconfinement, where Mg(BH₄)₂ is embedded within a porous scaffold material. This can alter the reaction pathways and improve kinetics. mdpi.com Recent research has also explored the formation of specific intermediates, such as [B₃H₈]⁻, which may facilitate rehydrogenation under milder conditions. au.dkjmst.orgresearchgate.net

Table 1: Hydrogen Storage Properties of this compound

Property Value Notes
Theoretical Gravimetric H₂ Density 14.9 wt% One of the highest among complex hydrides. mdpi.com
Theoretical Volumetric H₂ Density ~112 g/L Varies slightly with polymorph. researchgate.net
Onset Decomposition Temperature ~270 - 300 °C For pure, crystalline Mg(BH₄)₂. mdpi.comresearchgate.net
Dehydrogenation Pathway Multi-step process Involves formation of intermediates like MgH₂, Mg(B₃H₈)₂, and MgB₁₂H₁₂. evitachem.comresearchgate.netjst.go.jp

Solid-State Electrolytes: The search for safer, more energy-dense batteries than current lithium-ion technology has driven research into alternatives, such as rechargeable magnesium batteries. nih.gov Magnesium metal is an attractive anode material due to its high volumetric capacity and abundance, and it does not form dendrites, which improves safety. nih.gov A key challenge has been the development of suitable electrolytes that allow for efficient and reversible magnesium deposition and stripping.

Mg(BH₄)₂ has emerged as a promising candidate for solid-state Mg-ion conductors. nih.gov Research has shown that derivatives of this compound, often involving the addition of neutral ligands like ethylenediamine, pyridine, or ammonia (B1221849), can exhibit significant Mg²⁺ conductivity. rsc.orgrsc.orgacs.org The amorphization of Mg(BH₄)₂ through processes like ball milling has also been found to enhance ionic conductivity by orders of magnitude compared to its crystalline forms. nih.gov This is thought to be related to the increased rotational mobility of the [BH₄]⁻ units in the amorphous structure, which facilitates ion transport via a "paddle-wheel" mechanism. nih.gov While challenges remain in achieving conductivity comparable to liquid electrolytes at room temperature, these findings represent a significant step toward the realization of all-solid-state magnesium batteries. au.dk

Table 2: Ionic Conductivity of Selected Mg(BH₄)₂-Based Solid-State Electrolytes

Compound/Material Ionic Conductivity (σ) Temperature (°C)
Amorphous Mg(BH₄)₂ ~10⁻⁷ S cm⁻¹ 80
Mg(BH₄)₂·3N(CH)₅ (tripyridine) 7.2 × 10⁻⁵ S cm⁻¹ 24
Mg(BH₄)₂·3N(CH)₅ (tripyridine) 1.4 × 10⁻⁴ S cm⁻¹ 49

Data sourced from references nih.govrsc.orgacs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2H8Mg B170950 Magnesium borohydride CAS No. 16903-37-0

Properties

CAS No.

16903-37-0

Molecular Formula

B2H8Mg

Molecular Weight

54.00 g/mol

IUPAC Name

magnesium;boranuide

InChI

InChI=1S/2BH4.Mg/h2*1H4;/q2*-1;+2

InChI Key

BAJRVYFABMRJEO-UHFFFAOYSA-N

SMILES

[B-].[B-].[Mg+2]

Canonical SMILES

[BH4-].[BH4-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies for Magnesium Borohydride

Solvent-Based Synthesis Approaches

Solvent-based methods for synthesizing magnesium borohydride (B1222165) predominantly rely on metathesis reactions conducted in ethereal solvents. The choice of solvent and the subsequent desolvation process are critical factors that dictate the characteristics of the resulting magnesium borohydride.

Metathesis Reactions in Ethereal Media (e.g., Diethyl Ether, Tetrahydrofuran)

The synthesis of this compound via metathesis, or exchange, reactions typically involves reacting a magnesium halide with an alkali metal borohydride in a suitable solvent. researchgate.net Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly employed as the reaction media. researchgate.net

The general reaction follows the scheme: MgCl₂ + 2 M(BH₄) → Mg(BH₄)₂ + 2 MCl (where M = Li, Na)

Research has shown that the choice of the alkali metal borohydride significantly impacts the reaction's success. For instance, reacting sodium borohydride (NaBH₄) with magnesium chloride (MgCl₂) in diethyl ether, even with heating, results in a very low yield of less than 5%. uts.edu.auresearchgate.net In contrast, using lithium borohydride (LiBH₄) under similar conditions is more effective. A synthesis involving heating a mixture of LiBH₄ and anhydrous MgCl₂ in diethyl ether under reflux for three days can achieve a yield of approximately 30%. uts.edu.auresearchgate.net However, a notable challenge with this method is the contamination of the final unsolvated Mg(BH₄)₂ product with lithium-containing byproducts such as LiCl, Li₂MgCl₄, or unreacted LiBH₄. uts.edu.au This contamination arises because LiCl and LiBH₄ are soluble in the ethereal solvents used. uts.edu.au

One of the methods to produce Mg(BH₄)₂ involves the reaction of di-n-butylmagnesium with a borane (B79455) source like borane-dimethyl sulfide (B99878) in toluene. acs.orgacs.org Typically, a high yield of pure Mg(BH₄)₂ precipitate is achieved when a large excess of the borane source is used. acs.org

Table 1: Comparison of Solvent-Based Synthesis Parameters

ReactantsSolventReaction ConditionsYieldReference
MgCl₂ + NaBH₄Diethyl EtherHeating< 5% uts.edu.auresearchgate.net
MgCl₂ + LiBH₄Diethyl EtherReflux for 3 daysca. 30% uts.edu.auresearchgate.net
Dibutylmagnesium (B73119) + Borane-dimethyl sulfideTolueneRoom TemperatureHigh (with excess borane) acs.orgacs.org

Influence of Solvent Removal and Desolvation Conditions on Crystalline Phase Formation

The process of removing the solvent from the as-synthesized this compound solvate is a critical step that heavily influences the crystalline phase (polymorph) of the final product. acs.org this compound is known to exist in several polymorphic forms, including α, β, and γ phases, each with a distinct crystal structure. jst.go.jpresearchgate.net

The desolvation conditions, particularly temperature and atmosphere, determine which polymorph is formed. For example, when a Mg(BH₄)₂·S(CH₃)₂ adduct is dried under vacuum and subsequently heated to 85°C, the γ-phase of Mg(BH₄)₂ is predominantly formed. acs.org A similar procedure involving drying a precipitate of dibutylmagnesium and borane-dimethyl sulfide under vacuum at 60°C also yields the γ-phase. acs.org Conversely, if the adduct is first dried under an argon atmosphere for a day and then heated to 160°C under vacuum, the α-phase is the primary product. acs.org

The solution-based approach often yields an ether complex of Mg(BH₄)₂, and its desolvation typically requires high vacuum and temperatures exceeding the α to β phase transition point (>200°C), which commonly results in the formation of the β-phase. berkeley.edu The thermal treatment can also induce phase transformations; upon heating, the γ-phase can transform into the ε-phase and subsequently the β-phase. acs.orgnrel.gov However, under slow heating in a dynamic vacuum, a direct γ- to α-Mg(BH₄)₂ conversion can be observed, bypassing the ε-phase. acs.org

Solvent-Free Synthesis Techniques

To circumvent issues related to solvents, such as contamination and complex removal procedures, solvent-free synthesis techniques have been developed. Mechanochemistry, particularly ball milling, has emerged as a prominent alternative. dergipark.org.tr

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis utilizes mechanical energy, typically from grinding media in a ball mill, to induce chemical reactions and structural changes in solid-state reactants. semanticscholar.orgresearchgate.net This technique can produce fine-grained materials and, in some cases, amorphous or disordered phases. core.ac.uk It has been successfully applied to produce this compound through various reaction pathways.

A cost-effective and direct route to Mg(BH₄)₂ involves the ball milling of magnesium hydride (MgH₂) with various boron sources under ambient conditions. uts.edu.au This method converts B-O bonds into B-H bonds. uts.edu.au Researchers have successfully synthesized Mg(BH₄)₂ by milling MgH₂ with boron trioxide (B₂O₃), boric acid (B(OH)₃), or magnesium borate (B1201080) (Mg(BO₂)₂). uts.edu.au This direct approach achieved a high yield of 82.3% for Mg(BH₄)₂. uts.edu.au A similar mechanochemical process is used to produce sodium borohydride (NaBH₄) from sodium metaborate (B1245444) (NaBO₂) and MgH₂, achieving a yield of 71%. acs.org The formation of a MgH₂@Mg(BH₄)₂ composite has also been reported by ball-milling MgH₂ with B₂O₃. researchgate.net

The metathesis reaction between magnesium chloride (MgCl₂) and alkali metal borohydrides can also be performed under solvent-free mechanochemical conditions. researchgate.net Ball milling a mixture of MgCl₂ and NaBH₄ has been shown to improve the reaction efficiency, leading to a yield of over 50%. uts.edu.au

However, this dry milling process is not without its complications. Instead of forming pure Mg(BH₄)₂, the reaction can lead to the formation of a (Na,Mg)BH₄ solid solution, which makes the extraction of pure this compound difficult. uts.edu.aucore.ac.uk Further studies have indicated that mechanical milling of metal chlorides like MgCl₂ with sodium borohydride tends to form complex borohydrides or solid solutions where chloride ions substitute for borohydride ions in the crystal lattice, rather than the desired homoleptic Mg(BH₄)₂. core.ac.uk In some cases, complex borohydrides with the general formula AM(BH₄)₃ (where A is an alkali metal and M is a divalent metal like Mg) are formed. core.ac.uk

Table 2: Overview of Mechanochemical Synthesis Methods

MethodStarting MaterialsKey FindingsYieldReference
Direct ReactionMgH₂ + B₂O₃/B(OH)₃/Mg(BO₂)₂Cost-effective, converts B-O to B-H bonds directly.82.3% uts.edu.au
Metathesis ReactionMgCl₂ + NaBH₄Improved efficiency over solvent methods, but can form solid solutions.> 50% uts.edu.au
Metathesis ReactionMgCl₂ + NaBH₄Formation of complex borohydrides and solid solutions, not pure Mg(BH₄)₂.N/A core.ac.uk
Direct Reaction (for NaBH₄)MgH₂ + NaBO₂Effective for producing other alkali borohydrides.71% acs.org
Direct Mechanochemical Reactions (e.g., MgH₂ + Hydrated Borates)

Gas-Solid Reaction Pathways (e.g., B₂H₆ + MgH₂)

One of the fundamental approaches to synthesizing this compound is through the direct additive reaction between magnesium hydride (MgH₂) and diborane (B8814927) (B₂H₆). uts.edu.au This gas-solid phase reaction represents a direct pathway to forming the borohydride complex.

Detailed Research Findings: The synthesis is based on the reaction of magnesium hydride with diborane or its derivatives. uts.edu.au While this method can achieve relatively high yield and purity, its large-scale application is significantly hampered by the properties of diborane, which is extremely flammable, highly toxic, and expensive. uts.edu.au Research has also explored composite mixtures where diborane, evolved from another reaction, reacts in-situ with magnesium hydride. For instance, a composite of zinc chloride (ZnCl₂) and sodium borohydride (NaBH₄) when milled with magnesium hydride showed a large exothermic event around 90°C, corresponding to the reaction between evolved diborane and MgH₂ to form this compound. core.ac.uk In another approach, MgH₂ nanoparticles supported on a carbon aerogel were reacted under a B₂H₆–H₂ atmosphere to produce Mg(BH₄)₂-carbon nanocomposites. mdpi.com This method resulted in a product with a reduced decomposition temperature of 160°C. mdpi.com

High-Temperature, High-Pressure Hydrogenation Routes

High-temperature and high-pressure hydrogenation of magnesium-based precursors is another key strategy for producing this compound. These methods typically involve the direct reaction of magnesium compounds with hydrogen gas under severe conditions.

Detailed Research Findings: this compound can be synthesized by annealing magnesium diboride (MgB₂) at 390°C under a hydrogen pressure of 90 MPa for 72 hours. uts.edu.au Alternatively, reactive ball milling of MgB₂ under hydrogen pressure offers a mechanochemical route. Studies have reported the synthesis of amorphous Mg(BH₄)₂ by milling MgB₂ under 10 MPa of H₂ for 100 hours or under 35 MPa of H₂ for 50 hours. researchgate.netrsc.org Direct hydrogenation of MgB₂ in a planetary ball mill has been achieved at pressures between 50 and 350 bar H₂ without requiring subsequent isothermal heating. rsc.org However, the complete reversal of MgB₂ to Mg(BH₄)₂ can require extreme conditions, such as 950 bar H₂ and 400°C. mdpi.com The synthesis is noted to be pressure-dependent. researchgate.net These high-pressure and high-temperature routes, while effective, are energy-intensive and present significant cost and safety challenges. uts.edu.au

Interactive Data Table: High-Pressure Hydrogenation Synthesis of Mg(BH₄)₂

Precursor Method H₂ Pressure (MPa/bar) Temperature (°C) Duration (h) Outcome Reference(s)
MgB₂ Annealing 90 MPa 390 72 Crystalline Mg(BH₄)₂ uts.edu.au
MgB₂ Ball Milling 10 MPa Ambient 100 Amorphous Mg(BH₄)₂ (50% yield) researchgate.net
MgB₂ Ball Milling 35 MPa Ambient 50 Amorphous Mg(BH₄)₂ researchgate.netrsc.org
MgB₂ Planetary Ball Mill 50-350 bar Ambient Not specified Mg(BH₄)₂ and polyhedral borane salts rsc.org
MgB₂ Hydrogenation 950 bar 400 Not specified Reversible formation of Mg(BH₄)₂ mdpi.com
MgH₂ Reaction with B 800 bar Not specified Not specified Formation of Mg(BH₄)₂ sigmaaldrich.com

Novel Synthetic Strategies and Precursor Chemistry

Recent research has focused on developing innovative synthetic methods that operate under milder conditions, are more cost-effective, and provide greater control over the final product's purity and properties.

Cation Tuning Approaches for Enhanced Synthesis Yield and Purity

Cation tuning is a novel perspective in the synthesis of this compound that utilizes non-boride-forming elements to facilitate the reaction. acs.org This approach differs from traditional methods that often rely on transition metals as catalysts.

Detailed Research Findings: A high-yield (approximately 80%), rapid (45 minutes), and low-cost synthesis of solvent-free Mg(BH₄)₂ has been achieved through a dry mechanochemical reaction between MgH₂ and a hydrated borate, zinc borate (Zn₂B₆O₁₁·3.5H₂O), at room temperature. acs.orgacs.org The "cation tuning" by Zn²⁺ is key to this process. acs.org The mechanism involves H⁻ from MgH₂ combining with H⁺ from the hydrated zinc borate to form H₂. acs.org This facilitates the rapid breaking of B-O bonds and subsequent formation of B-H bonds, leading to the [BH₄]⁻ anion. acs.orgacs.org This strategy avoids the high costs and hazards associated with borane or alkali borohydride precursors and the high energy consumption of high-pressure routes. uts.edu.auacs.org The optimal molar ratio of MgH₂ to Zn₂B₆O₁₁·3.5H₂O was found to be 18.5:1 for practical production. acs.org

Interactive Data Table: Cation Tuning Synthesis of Mg(BH₄)₂

Reactants Method Molar Ratio (MgH₂:Borate) Time (min) Yield (%) Key Advantage Reference(s)
MgH₂, Zn₂B₆O₁₁·3.5H₂O Mechanochemical (Ball Milling) 18.5 : 1 45 ~80 High-yield, rapid, low-cost, solvent-free acs.orgacs.org

In-situ Formation and Control of Intermediate Species during Synthesis

Understanding and controlling the formation of intermediate species during synthesis is critical for optimizing reaction pathways and preventing the formation of stable, undesirable byproducts that can affect the material's performance.

Detailed Research Findings: During the synthesis of this compound, various intermediate species can form. In the cation tuning method involving zinc borate, the formation of an intermediate designated as Mg(BᵧHₙ) during the ball milling process was confirmed by solid-state nuclear magnetic resonance (NMR). acs.orgacs.org The controlled formation of these intermediates is crucial as it leads to the final Mg(BH₄)₂ product. acs.org

In other reaction pathways, particularly during thermal decomposition and rehydrogenation, different intermediates are observed. The formation of stable intermediates like MgB₁₂H₁₂ is a significant issue, as its strong B-B bonds make rehydrogenation to Mg(BH₄)₂ very difficult, thus hindering reversibility. mdpi.comresearchgate.netresearchgate.net Studies have shown that additives can influence the reaction pathway and the types of intermediates formed during both dehydrogenation and rehydrogenation. acs.org For example, mechanically milling Mg(BH₄)₂ with TiO₂ can induce the formation of Mg(B₃H₈)₂. mdpi.com The ability to prevent the formation of highly stable closo-borates like [B₁₂H₁₂]²⁻ is a key goal in developing practical hydrogen storage systems based on this compound. escholarship.org

Crystallographic and Structural Investigations of Magnesium Borohydride Polymorphs

Discovery and Characterization of Polymorphic Forms (α, β, γ, ζ, Amorphous)

Magnesium borohydride (B1222165) is known to exist in several crystalline polymorphs, including α, β, γ, and ζ phases, as well as an amorphous form. unit.nounito.itau.dkworktribe.com The synthesis conditions play a crucial role in determining which polymorph is obtained. researchgate.net

The α-phase is the most stable polymorph at low temperatures. arxiv.org It was first characterized with a P6₁ space group, which was later revised to P6₁22. arxiv.orgfilinchuk.com This structure is complex, with a hexagonal lattice. osti.gov Upon heating, α-Mg(BH₄)₂ transforms into the high-temperature β-phase at temperatures above 490 K (217 °C). arxiv.orgfilinchuk.com The β-phase possesses an orthorhombic crystal structure, initially described with an Immm space group, but later refined to a larger supercell with Fddd symmetry to account for disorder. researchgate.netarxiv.orgacs.org The β-phase is metastable and can be quenched to room temperature. arxiv.orgfilinchuk.com

The γ-phase is a highly porous, cubic polymorph with an Ia-3d space group. osti.govmaterialsproject.org Its structure features a three-dimensional network of interconnected channels, resulting in a significant empty volume of about 33%. osti.govresearchgate.net This porosity allows for the absorption of guest molecules. researchgate.net The γ-phase can be synthesized through specific solvent-based methods. acs.orgnrel.gov

A newer polymorph, the ζ-phase , was identified as the structural counterpart to α-Mn(BH₄)₂. acs.org

An amorphous form of magnesium borohydride can also be produced, for instance, through mechanochemical methods like ball milling. au.dkcore.ac.ukkit.edu This non-crystalline form has different reactivity compared to its crystalline counterparts. acs.org Studies on amorphous Mg(BH₄)₂ produced by ball milling of the γ-phase show that the local structure up to 5.1 Å is similar to the crystalline γ-phase. kit.edu

Table 1: Polymorphs of this compound and their Characteristics

PolymorphCrystal SystemSpace GroupKey Features
α-Mg(BH₄)₂ HexagonalP6₁22 (revised from P6₁)Most stable low-temperature phase. arxiv.orgfilinchuk.com
β-Mg(BH₄)₂ OrthorhombicFddd (supercell)High-temperature phase, metastable upon cooling. arxiv.orgacs.org
γ-Mg(BH₄)₂ CubicIa-3dHighly porous with a 3D channel network. osti.govmaterialsproject.org
ζ-Mg(BH₄)₂ ------Structural counterpart to α-Mn(BH₄)₂. acs.org
Amorphous ------Non-crystalline, can be formed by ball milling. au.dkkit.edu

Advanced Diffraction Studies for Crystal Structure Determination

The intricate crystal structures of this compound polymorphs have been elucidated through the use of advanced diffraction techniques.

X-ray Diffraction (XRD) Analysis

Synchrotron powder X-ray diffraction has been instrumental in characterizing the various phases of Mg(BH₄)₂. arxiv.orgacs.org High-resolution synchrotron data was crucial in the initial structure solution of the α and β phases. arxiv.org For the α-phase, synchrotron data provided the majority of the structural information. arxiv.org The structure of the high-temperature β-phase was also investigated using high-resolution synchrotron powder diffraction. researchgate.net

In situ temperature-resolved PXRD has been employed to monitor phase transformations, such as the conversion of the γ-phase to the ε-phase and subsequently to the β-phase upon heating. nrel.govacs.org This technique allows for the real-time observation of structural changes as a function of temperature. acs.org For instance, the transition from the α- to the β-phase has been observed at approximately 150 °C. acs.org

Neutron Diffraction Characterization

Neutron diffraction has played a complementary and vital role in the structural determination of Mg(BH₄)₂ polymorphs, primarily due to its high sensitivity to light elements like hydrogen. osti.gov In the initial study of the α-phase, neutron powder diffraction data was used in combination with synchrotron data to determine the orientation of the BH₄ tetrahedra. arxiv.org This is a critical aspect that is often difficult to ascertain from X-ray diffraction alone.

Neutron vibrational spectroscopy, a related technique, has been used to probe the vibrational dynamics of the different polymorphs. osti.gov The distinct vibrational spectra of the α, β, and γ phases can serve as unique fingerprints to identify each polymorph, which is particularly useful for amorphous or nanocrystalline samples where XRD patterns may be broad or unclear. osti.gov

High-Pressure Phase Transitions and Structural Stability

The application of high pressure induces significant structural changes in this compound. Studies have shown that pressure can lead to the formation of new, denser phases or an amorphous state. au.dk For example, a pressure-induced collapse of the crystalline structure can lead to an amorphous phase. au.dk

The stability of the various polymorphs is temperature-dependent. The α-phase is stable at ambient conditions and transforms to the β-phase at elevated temperatures (above 453 K). researchgate.netiucr.org The γ-phase, upon heating, has been observed to transform to an ε-phase around 80-90 °C, which then converts to the β-phase between 140 and 160 °C. nrel.govacs.org

Structural Evolution and Phase Changes during Dehydrogenation and Rehydrogenation Processes

The structural transformations of this compound during hydrogen release (dehydrogenation) and uptake (rehydrogenation) are complex and critical for its potential as a hydrogen storage material.

Upon heating, the various polymorphs undergo phase transitions before decomposition. For example, γ-Mg(BH₄)₂ transforms to the ε-phase and then to the β-phase before significant hydrogen release occurs. nrel.gov The decomposition of the β-phase leads to the formation of intermediate compounds. acs.org

The dehydrogenation process often results in the formation of stable magnesium-boron compounds. At temperatures around 335 °C, MgB₁₂H₁₂ is reported as a primary decomposition product. acs.org The formation of this stable dodecaborane species hinders the reversibility of the hydrogen storage process. researchgate.net

However, under certain conditions, other intermediates like Mg(B₃H₈)₂ can be formed, which may facilitate rehydrogenation at milder conditions. researchgate.net The rehydrogenation process is challenging, but the partial reversible formation of [BH₄]⁻ species has been observed in nanocrystalline Mg(BH₄)₂ supported on reduced graphene oxide, suggesting that nanostructuring can improve the reversibility. berkeley.edu The decomposition pathway and the resulting products are highly dependent on factors such as the starting polymorph, heating rate, and atmosphere. acs.org

Decomposition Mechanisms and Reaction Pathways of Magnesium Borohydride

Multistep Dehydrogenation Pathways and Sequential Hydrogen Release

The thermal decomposition of magnesium borohydride (B1222165) (Mg(BH₄)₂) does not proceed in a single step but rather through a series of reactions that lead to the sequential release of hydrogen. This multistep dehydrogenation is influenced by factors such as the initial crystalline phase of Mg(BH₄)₂, heating rate, and the surrounding atmosphere. osti.govacs.org

Generally, the decomposition process can be summarized as follows:

Initial Phase Transitions: Prior to decomposition, Mg(BH₄)₂ undergoes phase transitions. For instance, the γ-phase can transform into the α-phase and then the β-phase at elevated temperatures. acs.orgacs.org

First Decomposition Step: The initial hydrogen release typically begins at temperatures between 215°C and 330°C. mdpi.com This step involves the formation of amorphous boron-hydrogen species. mdpi.com

Subsequent Decomposition: Further heating leads to the decomposition of these intermediates, releasing more hydrogen and eventually forming magnesium hydride (MgH₂) and, subsequently, magnesium metal (Mg) and magnesium boride (MgB₂). mdpi.comunifr.chresearchgate.net

The decomposition can be represented by a two-step reaction where the first step, occurring around 290°C, is the dominant one, leading to the formation of MgH₂. The second step, at temperatures above 317°C, involves the decomposition of MgH₂ into Mg and H₂. unifr.ch

Identification and Characterization of Intermediate Boron-Containing Species

The intricate decomposition of magnesium borohydride involves the formation of several intermediate species, which have been identified and characterized through various analytical techniques.

During the thermal decomposition of Mg(BH₄)₂, a variety of polyborane intermediates are formed. The specific intermediates and their stability depend on the reaction conditions.

Magnesium Octahydrotriborate (Mg(B₃H₈)₂): This species has been identified as an intermediate, particularly at lower decomposition temperatures (around 200-250°C). rsc.orgmdpi.com Its formation is considered potentially favorable for the reversibility of hydrogen storage under moderate conditions. rsc.org Partial dehydrogenation of Mg(BH₄)₂ at 250°C can form Mg(B₃H₈)₂, which is more readily rehydrogenated. filinchuk.com

Magnesium Dodecahydrododecaborate (MgB₁₂H₁₂): This is a highly stable intermediate that often forms during the decomposition process. researchgate.netresearchgate.netmdpi.com Its formation is considered a significant hurdle for the complete and efficient rehydrogenation of Mg(BH₄)₂ due to its high thermal stability. mdpi.comresearchgate.net The formation of MgB₁₂H₁₂ has been confirmed by techniques such as ¹¹B NMR. researchgate.net Under certain conditions, such as lower hydrogen pressures (350 bar or less) at 400°C, Mg(BH₄)₂ partially decomposes into MgH₂ and MgB₁₂H₁₂. acs.orgsandia.govresearchgate.netresearchgate.net

The general consensus is that the dehydrogenation process involves a multistep pathway with the formation of these and other polyborane species. mdpi.com

Magnesium hydride (MgH₂) is a key crystalline intermediate formed during the thermal decomposition of Mg(BH₄)₂. osti.govunifr.chmdpi.com

Formation Pathway: The decomposition of Mg(BH₄)₂ leads to an exothermic reaction that yields crystalline MgH₂. researchgate.netcapes.gov.br This typically occurs in a temperature range of 340–355°C. mdpi.com

Transient Nature: While MgH₂ is a distinct intermediate, its detection can be challenging as it forms transiently and can further decompose. mdpi.com In situ diffraction studies have observed MgH₂ formation at temperatures above the initial hydrogen release, suggesting it follows the formation of an initial amorphous intermediate. researchgate.netmdpi.com

Decomposition to Magnesium: Upon further heating, MgH₂ decomposes into magnesium metal and hydrogen, typically at temperatures above 317°C. unifr.ch

Amorphous or non-crystalline phases play a significant role in the decomposition of this compound. mdpi.commdpi.com

Initial Amorphous Intermediates: The initial stages of decomposition, particularly between 215°C and 330°C, are characterized by the formation of amorphous boron-hydrogen species. mdpi.com The presence of these amorphous intermediates can prevent the full reversibility of the hydrogen sorption reaction. mdpi.com

Amorphous Boron: At higher temperatures (355–372°C), amorphous boron can be formed as a decomposition product. mdpi.com

Influence on Reversibility: The formation of amorphous intermediates is a key factor affecting the rehydrogenation process. Rehydrogenating the material from the stage of amorphous intermediates can be achieved under less extreme conditions compared to rehydrogenating the fully decomposed products. mdpi.com

The presence of these amorphous phases complicates the direct analysis of the decomposition pathway but is crucial for understanding the material's behavior. mdpi.com

Transient Formation of Magnesium Hydride (MgH₂) as an Intermediate

Influence of External Parameters on Decomposition Kinetics and Thermodynamics

The decomposition of this compound is highly sensitive to external parameters, which can significantly alter the reaction kinetics and thermodynamic stability.

Applying an external hydrogen backpressure has a pronounced effect on the thermal stability of Mg(BH₄)₂.

Increased Stability: A high hydrogen backpressure can suppress the decomposition of Mg(BH₄)₂. acs.orgsandia.govresearchgate.net For instance, at 400°C, Mg(BH₄)₂ was found to be chemically stable under hydrogen pressures between 700 and 1000 bar. acs.orgsandia.govresearchgate.net

Shifting Decomposition Temperatures: Under hydrogen pressure, the decomposition events of Mg(BH₄)₂ shift to higher temperatures. researchgate.net This indicates an increase in the thermodynamic stability of the compound.

Prevention of Intermediate Formation: High hydrogen pressure can also influence the formation of intermediates. For example, it can help prevent the formation of stable closo-polyborate byproducts. acs.orgsandia.govresearchgate.net

Melting Point Determination: The application of high hydrogen backpressure has been crucial in accurately determining the melting point of Mg(BH₄)₂, which was found to be between 367–375°C, as it prevents decomposition before melting. acs.orgsandia.gov

These findings highlight the importance of controlling the hydrogen pressure for managing the decomposition and potential regeneration of this compound. researchgate.netacs.orgsandia.govresearchgate.net

Interactive Data Tables

Decomposition Temperatures and Products of this compound

Temperature Range (°C)Key Events and Products
145 - 215Phase transitions (e.g., γ → α → β) mdpi.com
215 - 330Initial H₂ release, formation of amorphous B-H species mdpi.com
~250Formation of Mg(B₃H₈)₂ as a reversible intermediate filinchuk.com
269 - 299Onset of major decomposition mdpi.com
340 - 355Formation of crystalline MgH₂ mdpi.com
355 - 372Formation of amorphous Boron (B) mdpi.com
367 - 375Melting point under high H₂ pressure acs.orgsandia.gov
> 372Formation of MgB₂ mdpi.com
> 400Decomposition of MgH₂ to Mg and H₂ unifr.ch

Effect of Hydrogen Backpressure on Mg(BH₄)₂ Stability at 400°C

Hydrogen Pressure (bar)Stability of Mg(BH₄)₂Decomposition Products
≤ 350Partial decomposition acs.orgsandia.govresearchgate.netMgH₂, MgB₁₂H₁₂ acs.orgsandia.govresearchgate.netresearchgate.net
700 - 1000Chemically stable acs.orgsandia.govresearchgate.netNone (molten Mg(BH₄)₂) acs.orgsandia.gov

Determination of Activation Energies for Hydrogen Release

The activation energy (Ea) for hydrogen release is a critical parameter that quantifies the energy barrier that must be overcome for the dehydrogenation reaction to occur. A lower activation energy generally corresponds to faster reaction kinetics at a given temperature. The determination of this value for this compound has been the subject of numerous studies, with results varying based on the material's phase, purity, and the presence of catalytic additives.

For pure, crystalline this compound, the decomposition is understood to occur in at least two main steps, leading to different reported activation energies. For instance, a two-step decomposition pathway has been reported with activation energies of 311 ± 20 kJ/mol for the first step and 189 ± 15 kJ/mol for the second. acs.orgpsu.eduacs.org Other studies have reported a single value of 155.2 kJ/mol. acs.orgpsu.edu The variability in these values can be attributed to the wide range of crystal structures that this compound can adopt. acs.orgpsu.edu Some studies have reported even higher activation energies for the pristine material, such as 382 kJ/mol for the initial decomposition step and 208 kJ/mol for a subsequent step, while another reported a value of 451.6 kJ/mol. acs.orgnist.gov

The introduction of additives has been a primary strategy to lower the activation energy and thus improve the hydrogen release kinetics. Various materials have been investigated for their catalytic effects, leading to significant reductions in the Ea.

Carbon Nanotubes (CNTs): Doping with 5 wt% CNTs has been shown to reduce the activation energy for hydrogen desorption to 130.2 kJ/mol. acs.org

Titanium (Ti) Nanoparticles: The addition of titanium nanoparticles has also proven effective, lowering the activation energy from 61.1 kJ/mol for the undoped material to 56.5 kJ/mol for the Ti-doped sample in one study. acs.orgpsu.edu

Zirconium Chloride (ZrCl₄): The addition of ZrCl₄ was found to reduce the activation energy for both the first and second steps of hydrogen release from this compound. psu.edu

High-Entropy Hydrides (HEH): A nano high-entropy hydride (HEH) supported on Ti₃C₂ has demonstrated a significant reduction in dehydrogenation activation energies to 131 kJ/mol and 163 kJ/mol for the respective decomposition steps, a substantial decrease from the 382 kJ/mol and 208 kJ/mol of the unmodified material. nist.gov

Lithium Amide (LiNH₂): In a combined system with lithium amide (1:1 mole ratio), the activation energy for the first dehydrogenation step was estimated to be about 121.7 kJ/mol. uts.edu.au

Magnesium Chloride (MgCl₂): Decorating γ-phase Mg(BH₄)₂ particles with MgCl₂ resulted in a reduction of the activation barrier by approximately 76.4 kJ/mol. mdpi.com

MaterialDecomposition StepActivation Energy (kJ/mol)Reference
Pristine Mg(BH₄)₂Step 1311 ± 20 acs.orgpsu.eduacs.org
Pristine Mg(BH₄)₂Step 2189 ± 15 acs.orgpsu.eduacs.org
Pristine Mg(BH₄)₂-155.2 acs.orgpsu.edu
Pristine Mg(BH₄)₂Step 1382 nist.gov
Pristine Mg(BH₄)₂Step 2208 nist.gov
Pristine Mg(BH₄)₂-451.6 acs.org
Mg(BH₄)₂ + 5 wt% CNTs-130.2 acs.org
Mg(BH₄)₂ + Ti Nanoparticles-56.5 acs.orgpsu.edu
Mg(BH₄)₂ + 30HEH@Ti₃C₂Step 1131 nist.gov
Mg(BH₄)₂ + 30HEH@Ti₃C₂Step 2163 nist.gov
Mg(BH₄)₂ + LiNH₂ (1:1)Step 1121.7 uts.edu.au
Mg(BH₄)₂ + MgCl₂Reduced by ~76.4 kJ/mol compared to pristine mdpi.com

Analysis of Gaseous Byproducts and Mitigation Strategies (e.g., Diborane)

A significant challenge in the practical application of this compound for hydrogen storage is the release of undesirable gaseous byproducts during thermal decomposition, with diborane (B8814927) (B₂H₆) being a primary concern. researchgate.netnrel.gov Diborane is a toxic and flammable gas, and its release not only poses safety risks but also represents a loss of boron from the system, which can hinder the reversibility of the hydrogen storage process. The formation of diborane is often associated with specific decomposition pathways and can be influenced by impurities and experimental conditions. For instance, diborane formation has been noted to occur at around 280°C, alongside other amorphous boron-hydrogen species.

Several strategies have been developed to mitigate or suppress the release of diborane and other unwanted byproducts. These approaches primarily focus on altering the decomposition pathway through purification, the use of additives, or surface modification.

Mitigation Strategies for Diborane Release:

Purification: The presence of impurities from the synthesis process can influence the decomposition pathway and promote diborane release. A supercritical nitrogen processing method has been reported to remove such impurities from γ-Mg(BH₄)₂, which subsequently reduces the formation and release of diborane at lower temperatures. acs.orgosti.gov

Additives:

Tetramethylammonium (B1211777) Borohydride (TMAB): The addition of TMAB has been shown to suppress the formation of diborane from molten this compound. aps.org

Zinc Chloride (ZnCl₂): The addition of ZnCl₂ to a Mg(BH₄)₂·6NH₃-6NH₃BH₃ composite has been demonstrated to effectively suppress the release of toxic gases, including diborane. psu.edu Systems of α-Mg(BH₄)₂ with ZnCl₂ also show negligible emissions of diborane.

Ammonia (B1221849) (NH₃): Complexing this compound with ammonia can alter the decomposition reaction. While some ammonia may be released, it can help to suppress the production of diborane by stabilizing the material.

Manganese Fluoride (MnF₃): Composites of Mg(BH₄)₂ with MnF₃ have been observed to have negligible emissions of diborane species.

Complex Formation:

Guanidine (CN₃H₅): Forming borohydride guanidinate complexes, such as Mg(BH₄)₂·nCN₃H₅, has been shown to lead to the release of high-purity hydrogen with minimal ammonia and diborane contamination at moderate temperatures. nist.gov

Surface Modification:

Atomic Layer Deposition (ALD): Applying a coating of aluminum oxide (Al₂O₃) via atomic layer deposition has been shown to be a successful strategy. One hundred cycles of Al₂O₃ deposition on nanostructured γ-Mg(BH₄)₂ suppressed the release of diborane compared to the uncoated material. acs.orgaps.org

Mitigation StrategyMethod/AdditiveEffect on Diborane (B₂H₆) ReleaseReference
PurificationSupercritical Nitrogen ProcessingReduces formation/release at low temperatures acs.orgosti.gov
AdditivesTetramethylammonium Borohydride (TMAB)Suppresses formation aps.org
Zinc Chloride (ZnCl₂)Effectively suppresses release; negligible emissions psu.edu
Ammonia (NH₃)Suppresses production by stabilizing the material
Manganese Fluoride (MnF₃)Negligible emissions
Complex FormationGuanidine (CN₃H₅)Minimal contamination nist.gov
Surface ModificationAtomic Layer Deposition (Al₂O₃)Suppresses release acs.orgaps.org

Advanced Research on Magnesium Borohydride for Hydrogen Storage Applications

Thermodynamic Analysis of Hydrogen Sorption and Desorption

The thermodynamic properties of magnesium borohydride (B1222165) dictate the temperature and pressure conditions required for hydrogen release (dehydrogenation) and uptake (rehydrogenation). A thorough understanding of these parameters is crucial for designing effective hydrogen storage systems.

Enthalpy and Entropy Changes during Dehydrogenation/Rehydrogenation

The dehydrogenation of magnesium borohydride is a multi-step process, and the reported enthalpy (ΔH) and entropy (ΔS) values can vary depending on the reaction pathway and measurement conditions. For the conversion of Mg(BH₄)₂ to MgH₂, apparent enthalpy and entropy values have been estimated from Pressure-Composition-Temperature (PCT) measurements. One study reported a ΔH of 39 kJ mol⁻¹ H₂ and a ΔS of 91 J K⁻¹ mol⁻¹ H₂. semanticscholar.org Another study reported different values of ΔH = 57 kJ mol⁻¹ H₂ and ΔS = 128 J K⁻¹ mol⁻¹ H₂. semanticscholar.orgmdpi.com These discrepancies can arise from variations in measurement conditions, such as the equilibrium judgment time, which can be affected by sluggish kinetics. semanticscholar.org First-principles calculations, incorporating vibrational contributions, have shown a reaction enthalpy of 38 kJ/mol H₂ at room temperature for the decomposition of α-Mg(BH₄)₂ to MgB₂ and H₂. acs.org

Theoretical predictions suggest that the decomposition of Mg(BH₄)₂ can proceed via an intermediate MgB₁₂H₁₂ phase. acs.orgfilinchuk.com This pathway is considered favorable due to a lower calculated desorption enthalpy of approximately 29.5 kJ/mol H₂ at 298 K. filinchuk.com

Dehydrogenation ReactionEnthalpy Change (ΔH)Entropy Change (ΔS)Source
Mg(BH₄)₂ → MgH₂ + 2B + 3H₂39 kJ mol⁻¹ H₂91 J K⁻¹ mol⁻¹ H₂ semanticscholar.org
Mg(BH₄)₂ → MgH₂ + 2B + 3H₂57 kJ mol⁻¹ H₂128 J K⁻¹ mol⁻¹ H₂ semanticscholar.orgmdpi.com
α-Mg(BH₄)₂ → MgB₂ + 4H₂38 kJ/mol H₂- acs.org
Mg(BH₄)₂ → 1/6 MgB₁₂H₁₂ + 5/6 Mg + 3 H₂~25 kJ/(mol H₂)Low acs.org

Equilibrium Pressure-Composition-Temperature (PCT) Relationships

Pressure-Composition-Temperature (PCT) measurements are essential for characterizing the thermodynamics of hydrogen storage materials. The PCT curves for Mg(BH₄)₂ show the relationship between the equilibrium hydrogen pressure and the hydrogen concentration in the material at a constant temperature.

Isothermal dehydriding studies have been conducted at various temperatures. At 633 K, two distinct plateaus were observed at hydrogen pressures above 0.1 MPa. researchgate.net However, at a lower temperature of 558 K, only a single plateau was seen within the pressure range of 0.1-10 MPa. researchgate.net Other research has also reported two plateau pressures at temperatures of 573, 598, 623, and 653 K. researchgate.net The presence of multiple plateaus suggests a multi-step decomposition process. researchgate.netresearchgate.net The slope of the plateau pressure can be influenced by the kinetics of the reaction, with slower kinetics leading to a more sloped plateau. sci-hub.se

Role of Vibrational Entropies in Thermodynamic Reversibility

First-principles calculations have predicted new hydrogen storage reactions involving the formation of the [B₁₂H₁₂]²⁻ anion. acs.org These reactions are attractive because they combine high hydrogen storage capacities with low reaction enthalpies and are thermodynamically reversible at low pressures. acs.org The low vibrational entropies of the product phases containing the stable [B₁₂H₁₂]²⁻ anion are a key factor in this reversibility. acs.org Explicit calculations of entropy can differ significantly from zero-temperature approximations, with these effects being more pronounced at surfaces where molecular reorientations are less constrained. energy.gov

Kinetic Enhancement Strategies for Hydrogen Release and Uptake

The slow kinetics of hydrogen sorption in this compound is a major obstacle to its practical use. Researchers are exploring various strategies to accelerate these processes, including reducing the material's particle size.

Material Downscaling and Nanostructuring Approaches

Reducing the particle size of Mg(BH₄)₂ to the nanoscale is a widely adopted strategy to improve its hydrogen sorption kinetics. mdpi.com Nanostructured materials offer a higher surface-to-volume ratio, which provides more sites for hydrogen interaction, and shorter diffusion paths for hydrogen atoms. mdpi.com

High-energy ball milling is a common top-down technique used to reduce the particle size of hydrogen storage materials. mdpi.com This process introduces defects and strain into the material, which can enhance its reactivity towards hydrogen. nih.gov

Studies have shown that ball milling can effectively reduce the particle size of Mg(BH₄)₂ and improve its dehydrogenation properties. For instance, ball-milled Mg(BH₄)₂ exhibited a lower hydrogen desorption temperature compared to the as-synthesized material. mdpi.com The mechanical action of ball milling creates fresh, reactive surfaces and can lead to the formation of nanocrystalline or amorphous structures, both of which can enhance hydrogen storage properties. nih.govmdpi.com The process can reduce particle sizes from several micrometers down to approximately 500 nm and decrease crystallite sizes to the nanometer range. nih.gov However, it's noted that wet ball milling, using a solvent like tetrahydrofuran (B95107) (THF), can result in even smaller particle sizes and a significantly larger specific surface area compared to dry ball milling, further improving hydrogen sorption kinetics. core.ac.uk

Milling TechniqueEffect on Particle SizeImpact on Hydrogen SorptionSource
High-Energy Ball MillingReduction to ~500 nmLowered desorption temperature, improved kinetics mdpi.comnih.gov
Wet Ball Milling (with THF)Smaller particles than dry millingImproved kinetics, especially at lower temperatures core.ac.uk
Nanoconfinement within Porous Host Materials (e.g., Carbonaceous Scaffolds)

The encapsulation of this compound within the pores of host materials, a strategy known as nanoconfinement, has emerged as a highly effective method to improve its hydrogen storage properties. By physically restricting the Mg(BH₄)₂ particles to the nanoscale, this approach addresses the inherent challenges of slow kinetics and high decomposition temperatures associated with the bulk material. Porous carbonaceous scaffolds are particularly favored due to their high surface area, tunable pore structures, light weight, and excellent thermal and chemical stability. researchgate.net

Research has demonstrated that nanoconfinement can significantly alter the thermodynamic and kinetic behavior of this compound. When infiltrated into activated carbon, the dehydrogenation temperature of Mg(BH₄)₂ can be lowered by more than 120 K. europa.eu The confinement effect is believed to induce changes in the decomposition pathway, preventing the formation of stable intermediates like magnesium dodecaborane (MgB₁₂H₁₂), which can hinder rehydrogenation. nih.govresearchgate.net In a notable study, Mg(BH₄)₂ confined within a dodecahedral activated nitrogen-doped porous carbon scaffold exhibited a remarkably low dehydrogenation onset temperature of 81.5 °C and an exceptionally high capacity of 10.2 wt% H₂. nih.gov Furthermore, this system demonstrated superior cycling stability, retaining 82.7% of its capacity after 20 cycles. nih.gov The nanoconfinement within these scaffolds not only facilitates more favorable reaction pathways but also acts as a structural support, preventing the agglomeration of particles during repeated hydrogen absorption and desorption cycles. mdpi.com

Melt-infiltration is a powerful solvent-free technique for integrating this compound into porous carbon hosts. This method involves heating Mg(BH₄)₂ above its melting point, allowing the resulting liquid to flow into the porous structure of the scaffold. A critical challenge for this technique was determining the true melting point of Mg(BH₄)₂, as it tends to decompose before it melts under standard conditions.

Recent studies have overcome this by applying high hydrogen backpressures. Research shows that under hydrogen pressures of 700 bar or higher, Mg(BH₄)₂ can be heated to form a stable liquid phase between 367–375 °C without significant decomposition. researchgate.netacs.orgsandia.gov This discovery has enabled the efficient melt-infiltration of pure Mg(BH₄)₂ into various porous carbons, including templated carbons like CMK-3 and CMK-8, as well as graphene aerogels. acs.orgsandia.gov The successful incorporation of the borohydride into the carbon pores was confirmed through transmission electron microscopy and small-angle X-ray scattering. researchgate.netacs.orgsandia.gov

A key advantage of this high-pressure melt-infiltration technique is its ability to prevent particle agglomeration and the formation of stable, unwanted byproducts such as closo-polyborates. researchgate.netacs.org The resulting nanoconfined Mg(BH₄)₂@carbon composites show a notable improvement in hydrogen release kinetics, with the onset temperature for dehydrogenation being reduced by 15–25 °C compared to the bulk material, while maintaining a comparable hydrogen capacity based on the active material. acs.orgsandia.gov

Among the various carbonaceous scaffolds, graphene and other carbon nanostructures like nanotubes have attracted significant attention for their unique properties. Graphene, with its two-dimensional layered structure and excellent thermal conductivity, serves as an exceptional support material for this compound nanoparticles. rsc.org

Innovative research has demonstrated that incorporating this compound into the interlayer spaces of graphene can lead to unprecedented hydrogen storage performance. rsc.orgrsc.org This strategy achieved a significant hydrogen storage capacity of 12.0 wt% and drastically reduced the dehydrogenation temperature by 190.5 °C compared to pure Mg(BH₄)₂. rsc.orgrsc.org The uniform distribution of Mg(BH₄)₂ nanoparticles on graphene sheets can be achieved through various synthesis methods, including a space-confined solid-gas reaction between magnesium hydride-graphene composites and diborane (B8814927) gas. mdpi.com This approach ensures that the nanoparticles are well-dispersed and effectively confined, which is crucial for enhancing performance. mdpi.commdpi.com

Similarly, single-walled carbon nanotubes (SWCNTs) can form interconnected networks that create efficient channels for hydrogen diffusion while physically constraining the hydride particles. rsc.org The integration of Mg(BH₄)₂ with these advanced carbon nanostructures not only improves thermodynamic and kinetic properties but also enhances long-term cycling stability by preventing the sintering of nanoparticles. mdpi.comrsc.org

Melt-Infiltration Techniques for Porous Carbon Integration

Catalytic Additive Doping for Modified Reaction Pathways

Doping this compound with catalytic additives is a widely pursued strategy to enhance its hydrogen storage performance. The primary role of a catalyst is to reduce the activation energy for both the dehydrogenation and rehydrogenation reactions, thereby increasing the reaction rates and lowering the operating temperatures. mdpi.com These additives can modify the reaction pathways, promote the dissociation of hydrogen molecules, and prevent the formation of kinetically and thermodynamically stable intermediates that hinder reversibility. mdpi.commdpi.com The addition of catalysts typically results in negligible loss of hydrogen storage capacity, making it an attractive method for practical applications. mdpi.com A diverse range of materials, including transition metals, metal compounds (oxides and halides), and other complex hydrides, have been investigated for their catalytic effects on Mg(BH₄)₂. mdpi.combohrium.com

Transition metals and their compounds are among the most effective catalysts for improving the hydrogen sorption properties of Mg(BH₄)₂. Additives such as Ti, Sc, Nb, Ni, Fe, and Co have been shown to significantly enhance reaction kinetics. mdpi.commdpi.com Metal halides, in particular, have demonstrated remarkable catalytic activity.

For instance, doping with NbF₅ can lower the initial decomposition temperature of amorphous Mg(BH₄)₂ to as low as 120 °C. mdpi.com The addition of 5 mol% of TiF₃ or ScCl₃ has been shown to significantly accelerate hydrogen desorption. researchgate.net In-situ studies on samples with CoCl₂ and CoF₂ additives revealed a reduction in the γ→ε phase transition temperature by up to 45 °C compared to pure milled Mg(BH₄)₂. mdpi.com Dual-cation transition metal fluorides have also proven effective; Mg(BH₄)₂ doped with 3% K₂TiF₆ showed an initial desorption temperature of 105 °C, which is approximately 200 °C lower than that of undoped Mg(BH₄)₂. mdpi.comresearchgate.net Similarly, a sample doped with TiCl₃ was able to release 6.3 wt% of H₂ at 300 °C. mdpi.com These catalysts are believed to react with Mg(BH₄)₂ during heating or milling to form new, highly active species that facilitate hydrogen release.

Table 1: Effect of Transition Metal Catalysts on Mg(BH₄)₂ Dehydrogenation

Catalyst Additive Onset Dehydrogenation Temperature (°C) Observations Reference(s)
None (Pure) ~280 - 300 °C High decomposition temperature, slow kinetics. mdpi.com
NbF₅ 120 °C (amorphous Mg(BH₄)₂) Significant reduction in decomposition temperature. mdpi.com
K₂TiF₆ (3%) 105 °C ~200 °C reduction compared to undoped material. mdpi.com, researchgate.net
K₂NbF₇ (3%) 118 °C Substantial improvement in dehydrogenation kinetics. mdpi.com, researchgate.net
TiCl₃ N/A Released 6.3 wt% H₂ at 300 °C. mdpi.com
TiF₃ (5 mol%) N/A Significantly accelerates hydrogen desorption. researchgate.net
ScCl₃ (5 mol%) N/A Significantly accelerates hydrogen desorption. researchgate.net
CoCl₂ / CoF₂ N/A Reduced γ→ε phase transition temperature by up to 45 °C. mdpi.com

A novel approach to modifying the properties of this compound involves the use of reactive molecules delivered in the vapor phase. nrel.govacs.org This technique, derived from atomic layer deposition (ALD), allows for precise control over the amount of additive introduced and enables surface modification without the mechanical stress and potential for undesirable side reactions associated with methods like ball milling. nrel.govacs.org This process expands the range of potential additives beyond traditional metals and metal halides. acs.org

Studies have examined the effects of several vapor-phase molecules, including boron tribromide (BBr₃), trimethylaluminum (B3029685) (TMA), titanium tetrachloride (TiCl₄), and hydrazine (B178648) (N₂H₄), on the γ-phase of Mg(BH₄)₂. nrel.govacs.org The goal is to tune the chemical reactivity at the surface to optimize hydrogen release at lower temperatures. acs.org

Trimethylaluminum (TMA) has yielded particularly encouraging results. nrel.govosti.gov Exposure of Mg(BH₄)₂ to a controlled number of TMA pulses lowered the primary hydrogen release temperature by 100 °C (down to 250 °C). nrel.gov Remarkably, this significant improvement in kinetics was achieved while retaining 97% of the material's theoretical hydrogen content. nrel.govosti.gov This demonstrates the efficacy of using vapor-phase additives to control the decomposition properties of Mg(BH₄)₂ while preserving its high hydrogen capacity. osti.gov

The 2LiBH₄–MgH₂ system is a classic example of this approach. The combination of lithium borohydride and magnesium hydride leads to a destabilized system with a reversible hydrogen capacity of 8–10 wt%. rsc.org During dehydrogenation, the magnesium from the decomposed MgH₂ reacts with LiBH₄ to form the more stable MgB₂, which effectively destabilizes the LiBH₄. acs.org This composite system exhibits significantly faster rehydrogenation kinetics compared to the individual components. nottingham.ac.uk

Reactive Vapor-Phase Additives for Surface Modification

Reactive Hydride Composites and Destabilization Concepts

Reactive Hydride Composites (RHCs) represent a significant strategy to improve the hydrogen storage properties of this compound. This approach involves mixing Mg(BH₄)₂ with other hydrides to alter the reaction pathways, thereby lowering the decomposition temperature and improving reaction kinetics. The fundamental principle of these composites is that the constituent hydrides interact synergistically during dehydrogenation and rehydrogenation. researchgate.net

One of the most studied RHCs is the 2LiBH₄ + MgH₂ system, which is noted for its high theoretical hydrogen storage capacity of 11.5 wt.% and a reduced reaction enthalpy. researchgate.netresearchgate.net The dehydrogenation and rehydrogenation reactions for this system are complex and involve the formation of intermediate compounds. researchgate.net Another approach involves mixing Mg(BH₄)₂ with metal hydrides like LiH, NaH, and CaH₂. au.dk Studies have shown that substitution reactions can occur, leading to the formation of more stable metal borohydrides. au.dk For instance, in the γ-Mg(BH₄)₂-NaH composite, crystalline NaBH₄ is formed between 150–450 °C. au.dk In contrast, the γ-Mg(BH₄)₂-MgH₂ composite tends to decompose as individual components. au.dk

The destabilization of Mg(BH₄)₂ can also be achieved by forming metal borides upon dehydrogenation, which is an effective way to decrease the desorption enthalpy (ΔHdes). sigmaaldrich.com The formation of stable borides like MgB₂ can lower the reaction enthalpies by 10–25 kJ/mol H₂, resulting in a reduction of the decomposition temperature by 150–250 °C. sigmaaldrich.com Additives are also crucial in destabilizing Mg(BH₄)₂. For example, the addition of MgCl₂ to a porous γ-Mg(BH₄)₂ framework in a core-shell structure has been shown to significantly lower the onset decomposition temperature to 100 °C, with a total hydrogen release of 9.4 wt% at 385 °C. escholarship.org This is attributed to the destabilization of the local bonds of the [BH₄]⁻ anion. escholarship.org Vapor-phase additives like trimethylaluminum have also demonstrated the ability to lower the hydrogen release temperature of Mg(BH₄)₂ to 115 °C. nrel.gov

Composite SystemKey FindingsReference
2LiBH₄ + MgH₂High theoretical capacity (11.5 wt.%); reduced reaction enthalpy. researchgate.netresearchgate.net
γ-Mg(BH₄)₂ + LiH/NaH/CaH₂Formation of more stable metal borohydrides through substitution reactions. au.dk
γ-Mg(BH₄)₂ + MgH₂Decomposes as individual constituents. au.dk
Mg(BH₄)₂ + MgCl₂Onset H₂ release at 100°C; 9.4 wt% H₂ release at 385°C. escholarship.org
γ-Mg(BH₄)₂ + TrimethylaluminumH₂ release demonstrated at 115°C. nrel.gov
Mg(BH₄)₂·2NH₃ + MgH₂Onset H₂ release at 70°C; ~13.9 wt% H₂ released. researchgate.net

Multi-cation and Multi-anion Composite Systems

Multi-cation and multi-anion composite systems are advanced materials designed to enhance the hydrogen storage performance of this compound. By introducing different cations or anions into the system, it is possible to modify the thermodynamic and kinetic properties of hydrogen release and uptake. h2knowledgecentre.com

In multi-cation systems, different metal borohydrides are mixed. For example, the LiBH₄-Mg(BH₄)₂ system has been investigated, and it was found that a eutectic mixture forms, leading to a decrease in the dehydrogenation temperature by about 100°C compared to pure Mg(BH₄)₂. researchgate.netfrontiersin.org The eutectic composition is observed in the range of 0.50 < x < 0.60 for xLiBH₄−(1−x)Mg(BH₄)₂, with a melting point of 180 °C. researchgate.net Similarly, mixing Mg(BH₄)₂ with Ca(BH₄)₂ has been explored. The presence of Ca²⁺ appears to improve the mobility of species, enhancing the kinetics of hydrogen desorption. mdpi.com The combination of Mg(BH₄)₂ with Y(BH₄)₃ has also pointed towards the formation of a mixed borohydride material. europa.eu The introduction of an organic cation, such as in the 5:1 molar mixture of Mg(BH₄)₂ and tetramethylammonium (B1211777) borohydride (TMAB), results in a reversible melt between 180°C and 195°C with enhanced chemical stability. osti.gov

Multi-anion systems involve the combination of borohydrides with other anions. A notable example is the use of metal halides as additives. Milling Mg(BH₄)₂ with metal halides like ZnCl₂, MnF₃, FeF₃, and TiF₃ can lead to the formation of dual-cation borohydrides. europa.eu The Mg(BH₄)₂–MnF₃ system, for instance, lowers the hydrogen release temperature by 80 degrees compared to pure Mg(BH₄)₂. europa.eu The addition of 5 mol% of TiF₃ and ScCl₃ to Mg(BH₄)₂ has been shown to significantly accelerate hydrogen desorption. researchgate.netresearchgate.net

System TypeExample CompositionKey FindingsReference
Multi-cationLiBH₄-Mg(BH₄)₂Eutectic formation lowers dehydrogenation temperature by ~100°C. researchgate.netfrontiersin.org
Multi-cationMg(BH₄)₂-Ca(BH₄)₂Ca²⁺ improves kinetics of hydrogen desorption. mdpi.com
Multi-cationMg(BH₄)₂-Y(BH₄)₃Evidence of mixed borohydride formation. europa.eu
Multi-cation (Organic)Mg(BH₄)₂-TMAB (5:1)Reversible melt at 180-195°C with enhanced stability. osti.gov
Multi-anionMg(BH₄)₂-MnF₃H₂ release temperature reduced by 80°C. europa.eu
Multi-anionMg(BH₄)₂ + 5 mol% TiF₃/ScCl₃Significantly accelerates hydrogen desorption. researchgate.netresearchgate.net

Reversibility and Cycling Stability of Hydrogen Storage Systems

Challenges in Rehydrogenation and Formation of Stable Borate (B1201080) Phases

A primary obstacle for the practical application of this compound in hydrogen storage is its poor reversibility. h2knowledgecentre.com The rehydrogenation of the dehydrogenated products often requires extreme conditions of high temperature and pressure. For instance, cycling between Mg(BH₄)₂ and MgB₂ has been achieved, but only at temperatures around 400°C and pressures of approximately 900 bar. energy.govmorressier.com

A significant challenge is the formation of highly stable intermediate borohydride and borate phases during dehydrogenation, which act as thermodynamic and kinetic sinks, hindering the reformation of Mg(BH₄)₂. researchgate.net Among these, the dodecaborane species, MgB₁₂H₁₂, is considered a "dead-end" for reversibility under practical conditions. mdpi.com The formation of MgB₁₂H₁₂ has been observed during rehydrogenation attempts, where instead of reforming Mg(BH₄)₂, the system yields this stable compound. semanticscholar.org For example, rehydrogenation at 270°C and 400 bar H₂ resulted in the formation of MgB₁₂H₁₂ and an uptake of only 6.1 wt% hydrogen. mdpi.comsemanticscholar.org Other stable intermediates such as Mg(B₃H₈)₂, MgB₁₀H₁₀, and other MgBₓHᵧ phases have also been identified, complicating the reaction pathways. mdpi.comresearchgate.net The formation of these species depends on the experimental conditions, and their presence limits the reversible hydrogen capacity. mdpi.comunipv.it For example, under moderate conditions (less than 300°C), a reversible capacity of only about 2.5 wt% H₂ has been demonstrated, corresponding to the reaction 3Mg(BH₄)₂ ↔ Mg(B₃H₈)₂ + 2MgH₂ + 2H₂. researchgate.net The generation of boron oxide species during decomposition can also prevent regeneration, making oxidation prevention a key factor for reversibility. escholarship.org

Strategies for Improved Rehydrogenation Kinetics and Thermodynamics

To overcome the challenges of rehydrogenation, various strategies are being explored to improve both the kinetics and thermodynamics of the process. These strategies primarily focus on the use of additives and nanoconfinement.

Additives and catalysts play a crucial role in enhancing the reversibility of Mg(BH₄)₂. The addition of 5 mol% of TiF₃ and ScCl₃ has been shown to have a significant effect on the reaction pathway during both dehydrogenation and rehydrogenation. researchgate.net Similarly, the presence of K₂TiF₆ leads to the in-situ formation of active hydride species like KBH₄ and TiH₂, which act as catalysts to accelerate the regeneration of Mg(BH₄)₂. mdpi.com The use of etherates of magnesium boranes has also shown promise. For example, a mixture of Mg(B₃H₈)₂(THF)₂ and MgH₂ can be almost quantitatively hydrogenated back to the borohydride at 200°C under 50 atm H₂. morressier.com Furthermore, the addition of activated MgH₂ to Mg(B₃H₈)₂ can significantly reduce the formation of stable closo-hydroborates and facilitate the conversion back to BH₄⁻ at temperatures as low as 100°C. mdpi.com

Nanoconfinement is another effective strategy. By infiltrating Mg(BH₄)₂ into nanoporous scaffolds like carbon nanotubes or silica (B1680970) aerogels, the aggregation of nanoparticles during cycling can be avoided. researchgate.netunipv.it This nanostructuring can enhance diffusivity and lower kinetic barriers for both hydrogen absorption and desorption. researchgate.net For instance, incorporating this compound into the interlayer spaces of graphene has led to a substantial reduction in the dehydrogenation temperature. rsc.org

StrategyExampleOutcomeReference
Additives (Metal Halides)5 mol% TiF₃ and ScCl₃Significantly alters reaction pathways for dehydrogenation and rehydrogenation. researchgate.net
Additives (Complex Fluorides)K₂TiF₆Forms active KBH₄ and TiH₂ species that catalyze Mg(BH₄)₂ regeneration. mdpi.com
Etherate ComplexesMg(B₃H₈)₂(THF)₂ + MgH₂Nearly quantitative rehydrogenation at 200°C and 50 atm H₂. morressier.com
Hydride AdditionActivated MgH₂ to Mg(B₃H₈)₂Suppresses stable borane (B79455) formation, conversion to BH₄⁻ at 100°C. mdpi.com
NanoconfinementMg(BH₄)₂ in graphene interlayersSubstantially reduces dehydrogenation temperature. rsc.org

Mechanistic Insights into Reversibility Pathways and Limiting Factors

Understanding the detailed mechanisms of dehydrogenation and rehydrogenation is critical for overcoming the limitations of Mg(BH₄)₂-based systems. The decomposition of Mg(BH₄)₂ is a multi-step process involving various amorphous and crystalline intermediates. bham.ac.uk

During dehydrogenation, Mg(BH₄)₂ can decompose into a series of borohydride intermediates. Isothermal cycling studies have identified species such as MgB₅H₉, MgB₂H₆, MgB₈H₈, MgB₉H₉, and MgB₁₂H₁₂. researchgate.net It is proposed that there are two types of intermediates: metastable ones like MgBₓHᵧ (where x < y) and more stable ones like MgBₙHₙ. researchgate.net The initial decomposition tends to form the metastable intermediates, which later transform into the more stable, hydrogen-poor species, eventually leading to the highly stable MgB₁₂H₁₂. researchgate.net Among these, only certain intermediates like MgB₅H₉ and MgB₉H₉ appear to be reversible to Mg(BH₄)₂ under moderate conditions. researchgate.net

The rehydrogenation pathway from the final dehydrogenation product, MgB₂, back to Mg(BH₄)₂ is kinetically hindered. energy.gov The formation of Mg(BH₄)₂ from MgH₂ and boron is thermodynamically more favorable than the formation of MgB₁₂H₁₂, but the process is kinetically limited by the need to break the strong B-B bonds in the boron structure. semanticscholar.org The use of MgB₂ as a starting material instead of elemental boron has been shown to lower the kinetic barriers for the formation of complex borohydrides. researchgate.net

A key limiting factor is the formation of the [B₁₂H₁₂]²⁻ anion, which is a thermodynamic sink. mdpi.com First-principles calculations predict that hydrogen release from Mg(BH₄)₂ proceeds via an intermediate MgB₁₂H₁₂ phase. acs.org The stability of this anion prevents the system from easily reverting to the borohydride state.

Evaluation of Cyclic Performance and Capacity Retention

The long-term cycling stability and capacity retention are crucial performance metrics for any practical hydrogen storage material. For Mg(BH₄)₂-based systems, maintaining a high reversible hydrogen capacity over multiple cycles remains a significant challenge.

In some systems, a stable cyclic performance has been demonstrated, albeit with a lower capacity than the theoretical maximum. For example, a MgH₂-0.04LiBH₄-0.01YNi₅ composite showed a reversible hydrogen storage capacity of 6.42 wt.% after 110 cycles at 300°C, with a capacity retention rate of 90.3% based on the second dehydrogenation capacity. bohrium.com The in-situ formation of MgNi₃B₂ and YH₃ during cycling was credited for the improved kinetics and stability. bohrium.com

In other modified systems, capacity retention can be high but the initial capacity is limited. For instance, a composite of MgH₂ with single-walled carbon nanotubes (SWCNTs) maintained its hydrogen absorption capacity for over 100 cycles. rsc.org Similarly, a self-assembled magnesium hydride in a 3D activated carbon framework demonstrated remarkable stability over 100 cycles. rsc.org A system with graphene-supported magnesium hydride maintained over 98.4% capacity retention through 30 cycles. rsc.org

However, for systems aiming for higher capacities through the full reversal of Mg(BH₄)₂, the cycling stability is often poor. Isothermal cycling of Mg(BH₄)₂ at 270°C showed an initial release of 7.06 wt% H₂, but the capacity dropped to 3.61 wt% in the second cycle, and further to 3.24 wt% by the fourth cycle. researchgate.net This decay is attributed to the progressive formation of irreversible and stable borohydride intermediates. researchgate.net

SystemCycling ConditionsReversible CapacityCapacity RetentionNumber of CyclesReference
MgH₂-0.04LiBH₄-0.01YNi₅300°C6.42 wt.%90.3%110 bohrium.com
MgH₂-SWCNTsNot specifiedMaintained>100 rsc.org
MgH₂ in 3D activated carbon150°C6.6 wt% absorptionRemarkable stability100 rsc.org
Graphene-supported MgH₂Not specifiedNot specified>98.4%30 rsc.org
Pure Mg(BH₄)₂270°C dehydrogenation3.24 wt% (4th cycle)~46% of initial4 researchgate.net

Advanced Materials Processing and Engineering for Hydrogen Storage

Advanced materials processing and engineering strategies are pivotal in overcoming the intrinsic limitations of this compound for practical hydrogen storage applications. The primary challenges, including high dehydrogenation temperatures and slow kinetics, are being addressed through innovative techniques focused on tailoring the material's physical and chemical properties at the nanoscale. mdpi.comnih.gov These strategies primarily revolve around nanostructuring, morphological control, and the introduction of defects to alter reaction pathways and improve thermodynamic and kinetic parameters. mdpi.comnih.gov

Morphological Control and Surface Engineering

Controlling the morphology and engineering the surface of this compound are key strategies to enhance its hydrogen storage performance. These approaches aim to increase the surface area, shorten hydrogen diffusion paths, and introduce catalytically active sites, thereby lowering the energy barriers for hydrogen release and uptake. nih.govrsc.org

Nanostructuring and Nanoconfinement: Reducing the particle size of Mg(BH₄)₂ to the nanoscale is an effective method to improve its kinetics. mdpi.com Techniques such as high-energy ball milling are employed to create nanostructured materials. nih.govmdpi.com This process not only reduces particle size but also introduces defects and increases the surface area, which facilitates hydrogen diffusion. nih.gov

Another significant approach is nanoconfinement, where Mg(BH₄)₂ is infiltrated into porous scaffolds like activated carbon. researchgate.net This method prevents the agglomeration of nanoparticles during hydrogen cycling and can alter the thermodynamic properties of the hydride due to interactions with the host material. nih.govresearchgate.net For instance, the γ-phase of Mg(BH₄)₂, a porous polymorph with a high surface area (1160 m²/g), is an intriguing platform for these strategies. escholarship.org

Surface Engineering: Surface engineering techniques aim to modify the surface of the Mg(BH₄)₂ particles to improve catalytic activity and prevent oxidation. A notable example is the creation of a core-shell structure. Researchers have synthesized a porous Mg(BH₄)₂ framework with a thin (≤ 5 nm) surface layer of magnesium chloride (MgCl₂). escholarship.orgnih.gov This MgCl₂ decoration was found to destabilize the local bonds of the [BH₄]⁻ complex, significantly reducing the onset temperature of hydrogen desorption to 100 °C. escholarship.orgnih.gov Furthermore, the MgCl₂ shell protects the dehydrogenated product from oxidation, which is crucial for achieving reversibility. escholarship.orgnih.gov

Atomic Layer Deposition (ALD) is another advanced surface engineering technique being explored. Coating nanostructured γ-Mg(BH₄)₂ with a thin film of aluminum oxide (Al₂O₃) using ALD has been shown to double the low-temperature hydrogen capacity and increase desorption kinetics by a factor of three. osti.gov The Al₂O₃ coating, formed using trimethylaluminum and water, also helps suppress the release of undesirable diborane during cycling. osti.gov The introduction of reactive molecules in the vapor phase, such as trimethylaluminum (TMA), has also demonstrated success in lowering the primary hydrogen release temperature by as much as 100 °C compared to the untreated material. acs.org

Modification StrategyAdditive/CoatingKey FindingsOnset H₂ Release Temp.H₂ Release (wt%)Reference
Surface Decoration (Core-Shell)MgCl₂Destabilizes [BH₄]⁻ bonds; prevents oxidation.100 °C9.4 wt% at 385 °C escholarship.orgnih.gov
Atomic Layer Deposition (ALD)Al₂O₃Doubled low-temp H₂ capacity; increased kinetics 3x.-- osti.gov
Vapor-Phase AdditiveTrimethylaluminum (TMA)Lowers primary H₂ release temperature significantly.~115 °C (initial release)- acs.orgnrel.gov
Catalyst DopingNbF₅ (15 wt%)Outstandingly low onset temperature.~75 °C10.0 wt% at 300 °C fudan.edu.cn
Catalyst DopingTiCl₃ (5 mol%)Significantly lowered initiation temperature.-6.3 wt% at 300 °C fudan.edu.cn

Defect Chemistry and Engineering

Defect chemistry and engineering involve the intentional creation of crystallographic defects, such as vacancies, grain boundaries, and dislocations, to enhance the hydrogen storage properties of materials. nih.gov In this compound and its precursors, these defects act as nucleation sites, provide pathways for hydrogen diffusion, and can destabilize strong chemical bonds, thereby improving reaction kinetics and thermodynamics. nih.govosti.gov

A primary method for introducing a high density of defects is mechanochemical processing, such as high-energy ball milling. osti.govescholarship.org This technique has been successfully applied to magnesium diboride (MgB₂), a precursor for Mg(BH₄)₂ synthesis. The milling process exfoliates bulk MgB₂ into ultra-thin nanosheets (3-4 nm thick). osti.govescholarship.org This exfoliation creates a high density of grain boundaries, lattice defects, and dangling bonds, which disrupt the otherwise stable boron-boron ring structure. osti.govescholarship.org

These engineered defects have a profound impact on the hydrogenation process. Defect-rich MgB₂ nanosheets can be hydrogenated to form Mg(BH₄)₂ under significantly milder conditions (e.g., 70 MPa and 330 °C) compared to bulk MgB₂ (which requires ~95 MPa and 400 °C). osti.govescholarship.org The resulting hydrogenated nanosheets exhibit a remarkable hydrogen release capacity of approximately 5.1 wt%, which is about 50 times greater than that of bulk MgB₂ under the same conditions. osti.govescholarship.org Density Functional Theory (DFT) calculations suggest that the creation of defects, such as incomplete magnesium surface coverage on the nanosheets, is key to this enhancement. osti.gov The presence of Mg vacancies in the resulting Mg(BH₄)₂ is traded for greater Mg coverage on the remaining MgB₂ surface, indicating a complex interplay at the defect sites that facilitates the reaction. osti.gov

MaterialProcessing MethodHydrogenation ConditionsH₂ Release CapacityKey OutcomeReference
Bulk MgB₂None95 MPa, 400 °C~0.1 wt%Inefficient hydrogenation and low capacity. osti.govescholarship.org
MgB₂ NanosheetsMechanochemical Exfoliation (Ball-Milling)70 MPa, 330 °C~5.1 wt%Enhanced capacity and milder reaction conditions due to high defect density. osti.govescholarship.org

Theoretical and Computational Investigations of Magnesium Borohydride Systems

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, predominantly based on Density Functional Theory (DFT), have become an indispensable tool for accurately describing the atomic and molecular processes within materials. acs.org These methods allow for the investigation of ground-state energies, crystal structures, and thermodynamic properties from fundamental quantum mechanical principles, providing insights that are often difficult to obtain experimentally. acs.orgresearchgate.net DFT calculations have been successfully employed to study various aspects of magnesium borohydride (B1222165), from its crystal structure to its decomposition pathways. researchgate.netaip.org

Prediction of Crystal Structures and Polymorphic Stability

Computational methods have been crucial in predicting and understanding the various crystal structures (polymorphs) of magnesium borohydride. Early theoretical work, utilizing a newly developed prototype electrostatic ground state (PEGS) search strategy combined with DFT calculations, predicted a ground state structure with I4m2 symmetry at 0 K. aps.orgresearchgate.net This structure was found to be 5.4 kJ/mol lower in energy than the experimentally proposed P6₁ structure. aps.org

Further ab initio density-functional calculations have explored the stability of different Mg(BH₄)₂ phases under pressure. iphy.ac.cn Enthalpy calculations suggested that the F222 ground state structure transitions to an I4₁/amd structure at 0.7 GPa, and subsequently to a P-3m1 structure at 6.3 GPa. iphy.ac.cn The experimental α-phase (P6₁22) was predicted to transform to the I4₁/amd phase at 1.2 GPa. iphy.ac.cn Phonon dispersion curve calculations confirmed the dynamic stability of the I4₁/amd phase from 0 to 4 GPa and the P-3m1 phase at pressures above 1 GPa. iphy.ac.cn The existence of numerous polymorphs and an amorphous phase highlights the structural complexity of Mg(BH₄)₂. au.dk

Table 1: Predicted High-Pressure Polymorphs of Mg(BH₄)₂

Pressure (GPa) Predicted Stable Phase Space Group
0 F222 F222
0.7 Transition to I4₁/amd I4₁/amd
1.2 α-phase to I4₁/amd transition I4₁/amd
6.3 Transition to P-3m1 P-3m1

This table summarizes the predicted pressure-induced phase transitions in this compound based on enthalpy calculations. iphy.ac.cn

Elucidation of Reaction Mechanisms and Energy Landscapes

DFT calculations are pivotal in mapping out the reaction mechanisms and energy landscapes for hydrogen release and uptake in this compound. These calculations can determine the energy costs associated with removing hydrogen atoms and identify potential intermediate species formed during decomposition. rsc.orgosti.gov

Studies have shown that the energy required to remove a hydrogen atom from a Mg(BH₄)₂ cluster is significant, calculated to be 4.18 eV. rsc.org The introduction of catalysts, such as carbon fullerenes (C₆₀ and C₆₇), has been investigated computationally to lower this energy barrier. rsc.org The presence of C₆₀ was found to slightly decrease the H-removal energy to 4.08 eV, while C₆₇ had a more substantial effect, reducing it to 3.32 eV. rsc.org The addition of titanium alongside these carbonaceous catalysts further lowered the energy cost, an effect attributed to the weakening of B–H bonds through charge transfer mechanisms. rsc.org

Direct ab initio molecular dynamics simulations have been used to probe the hydrogenation chemistry of MgB₂ without pre-assumed reaction pathways. researchgate.net These simulations have identified key mechanistic steps, including H₂ dissociation, the formation of species with BH₂ and BH₃ motifs, and the breaking of B-B bonds. researchgate.net The different charge environments at B-rich and Mg-rich surfaces lead to different reaction pathways. researchgate.net

Calculation of Thermodynamic Parameters and Zero-Point Energy Corrections

Accurate calculation of thermodynamic parameters is essential for predicting the viability of this compound as a reversible hydrogen storage material. First-principles calculations have been used to estimate the enthalpy of decomposition. aps.org For the thermodynamically favored decomposition reaction of the predicted I4m2 structure, the enthalpy at 25°C was calculated to be 29.3 kJ/mol H₂, suggesting that hydrogen release should be possible at around 20°C and 1 bar pressure. aps.org This indicates that the experimentally observed high decomposition temperatures are likely due to kinetic limitations rather than unfavorable thermodynamics. aps.orgaip.org

The thermodynamic properties of various proposed intermediate compounds in the hydrogen release and uptake pathways, such as Mg(B₃H₈)₂, MgB₂H₆, and MgB₁₂H₁₂, have also been investigated using solid-state DFT. osti.gov These studies have highlighted the importance of including zero-point energy (ZPE) corrections, which can lower the electronic energies of reaction by 20-30 kJ/(mol H₂). researchgate.net

Table 2: Calculated Thermodynamic Data for Mg(BH₄)₂ Decomposition

Parameter Value Reference
Enthalpy of Decomposition (25 °C) 29.3 kJ/mol H₂ aps.org
Predicted Decomposition Temperature ~20 °C (at 1 bar) aps.org
ZPE Correction for Intermediates 20-30 kJ/(mol H₂) researchgate.net

This table presents key thermodynamic parameters for the decomposition of Mg(BH₄)₂ as determined by first-principles calculations.

Analysis of Electronic Structure and Chemical Bonding in Mg(BH₄)₂ and its Derivatives

Understanding the electronic structure and chemical bonding is fundamental to explaining the properties of Mg(BH₄)₂ and designing strategies for its improvement. DFT calculations have been used to analyze the nature of the bonds within the material and how they are affected by modifications. aip.orgresearchgate.net

The bonding in Mg(BH₄)₂ involves ionic interactions between Mg²⁺ cations and [BH₄]⁻ anions, with covalent B-H bonds within the borohydride complex. researchgate.net The interaction between these ionic and covalent components is crucial for the material's stability and hydrogen release characteristics. researchgate.net

Computational studies on derivatives, such as ammine magnesium borohydrides (Mg(BH₄)₂·xNH₃), reveal that the neutral NH₃ molecule plays a key role in promoting Mg²⁺ ion conductivity. researchgate.net This is facilitated by a flexible structure characterized by di-hydrogen bonds (N-Hδ⁺···⁻δH-B) and the versatile coordination of the BH₄⁻ ligand. researchgate.net Similarly, in isopropylamine (B41738) this compound, DFT results suggest that di-hydrogen bonds bind the one-dimensional chains together. mdpi.com

First-principles investigations into M(BH₄)₂·2NH₃ (M = Mg, Ca, Zn) have shown that the metal cation is crucial in destabilizing the N–H and B–H bonds, which influences the dehydrogenation temperature. researchgate.net The analysis of the electronic structure helps to rationalize the role of dopants in destabilizing B-B bonding in the MgB₂ lattice to promote hydrogenation. aip.org

Molecular Dynamics Simulations of Hydrogen Sorption Processes

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic processes of hydrogen sorption at an atomic level. These simulations model the movement of atoms and molecules over time, offering insights into the mechanisms that govern hydrogen absorption and desorption.

Computational Modeling of Hydrogen Release/Uptake Kinetics

While thermodynamics determines the feasibility of a reaction, kinetics governs the rate at which it occurs. Computational modeling is essential for understanding and predicting the kinetics of hydrogen release and uptake in this compound.

The discrepancy between the theoretically predicted low decomposition temperature and the experimentally observed high temperatures points to significant kinetic barriers. aps.orgaip.org Computational models are used to investigate these barriers and explore ways to overcome them. For instance, modeling has been used to study the effect of catalysts on the dehydrogenation mechanism. rsc.org By calculating the energy cost for hydrogen removal in the presence of different catalysts, researchers can screen for promising candidates to accelerate the reaction rates. rsc.org

Furthermore, computational modeling helps to assess assumptions about reaction mechanisms. For example, it is often assumed that the release of H₂ at the surface is a fast process, but computational modeling is being used to investigate this and other potential rate-limiting steps. energy.gov These models can also help to understand the role of additives and nanostructuring in improving the kinetics of both dehydrogenation and rehydrogenation reactions. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Magnesium Borohydride

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis techniques are pivotal in understanding the decomposition behavior of Mg(BH₄)₂ by monitoring changes in its physical and chemical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. For Mg(BH₄)₂, DSC curves typically reveal multiple endothermic peaks, indicating a multi-step decomposition process. researchgate.net The number and temperature of these peaks can vary depending on the crystalline phase (e.g., α, β, γ, ε) of the Mg(BH₄)₂ and the experimental conditions such as pressure. researchgate.netresearchgate.net

The initial endothermic events are often associated with polymorphic phase transitions. For instance, the ε-phase can transform into the β-phase at around 195°C. osti.gov The major decomposition, leading to the release of hydrogen, occurs at higher temperatures. One significant endothermic peak, often observed around 309°C, corresponds to the main decomposition reaction where Mg(BH₄)₂ breaks down into magnesium hydride (MgH₂), boron (B), and hydrogen (H₂). escholarship.org Another endothermic event can be seen beyond 350°C, which is attributed to the decomposition of MgH₂ into magnesium (Mg) and H₂. escholarship.org

The enthalpy changes (ΔH) for these reactions, which represent the energy absorbed or released, can be quantified from the DSC data. These experimental values often show good agreement with theoretical values derived from first-principles calculations. researchgate.netresearchgate.net The kinetic barrier, or activation energy (Ea), for decomposition can also be determined from DSC measurements at different heating rates. For γ-Mg(BH₄)₂, the activation energy for the first major decomposition step has been reported to be around 365.9 kJ/mol, and the second step at approximately 249.3 kJ/mol. escholarship.org

Table 1: DSC Peak Temperatures and Corresponding Events for γ-Mg(BH₄)₂ Decomposition

Peak Temperature (°C) Corresponding Event
~185 Formation of ε-Mg(BH₄)₂ and partial decomposition
280-330 (Peak at 309) Main decomposition to MgH₂, B, and H₂
>350 Decomposition of MgH₂ to Mg and H₂

Data sourced from multiple studies and may vary with experimental conditions. escholarship.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When analyzing Mg(BH₄)₂, TGA is crucial for quantifying the amount of hydrogen released during decomposition. The TGA profile for Mg(BH₄)₂ typically shows a multi-step weight loss corresponding to the different stages of decomposition. escholarship.org

For instance, a study on γ-Mg(BH₄)₂ showed an initial hydrogen release of about 2.1 wt% occurring around 140°C and completing by 260°C. escholarship.org A subsequent, more significant weight loss takes place at higher temperatures, corresponding to the main hydrogen desorption events. escholarship.org The total hydrogen desorbed can reach up to 9.3 wt% at 385°C. escholarship.org The onset temperature for significant mass loss for pure Mg(BH₄)₂ is generally observed to be above 195°C, with a major decomposition step occurring above 300°C. osti.gov

The combination of TGA with DSC (TGA-DSC) provides a comprehensive thermal profile, correlating heat flow events with specific mass loss steps. mdpi.comunit.no For example, the endothermic peaks observed in DSC align with the sharp decreases in mass seen in the TGA curve, confirming that these are decomposition events involving the release of gaseous products like hydrogen and sometimes diborane (B8814927) (B₂H₆). osti.gov

Table 2: TGA Data for γ-Mg(BH₄)₂ Decomposition

Temperature Range (°C) Weight Loss (wt%) Description
140 - 260 2.1 Initial H₂ release
270 - 370 7.3 Main H₂ desorption
Total at 385°C 9.4 Total H₂ desorbed

Data based on γ-Mg(BH₄)₂ with MgCl₂ additives, which can influence decomposition temperatures. escholarship.org

Temperature Programmed Desorption (TPD) coupled with Mass Spectrometry (MS) is a powerful technique for identifying the gaseous species evolved during the thermal decomposition of a material. The sample is heated at a controlled rate under vacuum or in a flow of inert gas, and the desorbed gases are analyzed by the mass spectrometer. nih.gov

For Mg(BH₄)₂, TPD-MS studies confirm that the primary gas released is hydrogen (H₂, m/z = 2). mdpi.com However, depending on the starting phase and experimental conditions, other species may also be detected. For example, when γ-Mg(BH₄)₂ is heated, a signal corresponding to dimethyl sulfide (B99878) (DMS) can be observed, which is a remnant from the synthesis process. acs.org The release of diborane (B₂H₆) has also been reported, particularly between 195°C and 300°C. osti.gov

The TPD profile shows the temperature at which gas evolution begins (onset temperature) and the temperature at which the rate of desorption is maximal (peak temperature). For pure Mg(BH₄)₂, significant hydrogen release typically starts above 270°C. rsc.orguq.edu.au However, modifications such as nanoconfinement or the addition of catalysts can dramatically lower this temperature. rsc.orguq.edu.au For instance, when infiltrated into a nickel-containing carbon scaffold, hydrogen release from Mg(BH₄)₂ was observed to start at just 75°C, with a peak at 155°C. rsc.orguq.edu.au

Table 3: TPD-MS Results for Hydrogen Desorption from Mg(BH₄)₂

Sample Onset Temperature (°C) Peak Temperature (°C) Primary Gas Evolved
Pure Mg(BH₄)₂ ~270 >350 H₂
Nanoconfined Mg(BH₄)₂ with Ni catalyst 75 155 H₂

Data illustrates the significant effect of nanoconfinement and catalysis on decomposition temperature. rsc.orguq.edu.au

Thermogravimetric Analysis (TGA)

Spectroscopic Methods for Chemical State and Bonding Analysis

Spectroscopic techniques are indispensable for probing the local chemical environment, bonding, and structure of Mg(BH₄)₂ and its decomposition products.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local structure and dynamics of boron-containing materials. ¹¹B NMR is particularly useful for distinguishing between different boron species present in a sample.

In its pristine state, Mg(BH₄)₂ exhibits a characteristic ¹¹B NMR signal for the [BH₄]⁻ anion, typically observed around -41 ppm. energy.gov The presence of this peak is a clear indicator of the formation of magnesium borohydride (B1222165). energy.gov During decomposition, new boron environments are created, leading to the appearance of additional signals in the ¹¹B NMR spectrum. For example, the formation of closo-borane species like [B₁₂H₁₂]²⁻ can be identified by a signal at approximately -15 ppm. energy.gov The unreacted magnesium boride (MgB₂) starting material, if present, shows a peak at around 97 ppm. energy.gov

Variable temperature ¹¹B solid-state MAS NMR studies have been used to track the transformation of intermediates during decomposition in-situ. unige.ch These studies can reveal the thermal conversion of species like Mg(B₃H₈)₂ back to Mg(BH₄)₂ in the presence of MgH₂, or the formation of other complex borane (B79455) anions. unige.ch Furthermore, ¹H NMR can provide insights into the reorientational motion of the BH₄ tetrahedra and diffusive motions within the material. acs.org

Table 4: Characteristic ¹¹B NMR Chemical Shifts for Species in Mg(BH₄)₂ Systems

Boron Species Chemical Shift (ppm)
Mg(BH₄)₂ ~ -41 to -42.4
[B₁₂H₁₂]²⁻ ~ -15
Mg(B₃H₈)₂ ~ -30.4
MgB₂ ~ 97

Chemical shifts are relative to a standard reference (e.g., BF₃−OEt₂). energy.govunige.ch

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds within a material. It is an effective tool for identifying the functional groups present in Mg(BH₄)₂ and tracking changes during decomposition. The FTIR spectrum of Mg(BH₄)₂ is dominated by the characteristic vibrational modes of the [BH₄]⁻ anion. researchgate.net

The main features in the mid-IR region are the B-H stretching modes, which appear in the 2000–2500 cm⁻¹ range, and the B-H bending modes, found between 1000–1500 cm⁻¹. unige.ch The exact positions of these peaks can vary slightly between different polymorphs of Mg(BH₄)₂. unige.ch

Upon partial decomposition, new features appear in the FTIR spectrum. For example, the formation of species with bridged B-H-B bonds is indicated by the emergence of new peaks. mdpi.com The presence of borate (B1201080) impurities, often resulting from contamination, can also be identified through their characteristic vibrational signatures, such as those similar to boric acid (H₃BO₃). mdpi.com Synchrotron-based FTIR provides enhanced resolution and sensitivity, allowing for more detailed analysis of the complex mixture of amorphous phases formed during decomposition. mdpi.com

Table 5: Key FTIR Vibrational Modes for Mg(BH₄)₂

Vibrational Mode Wavenumber Range (cm⁻¹)
B-H Stretching 2000 - 2500
B-H Bending 1000 - 1500

Data compiled from various spectroscopic studies. researchgate.netunige.ch

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of magnesium borohydride (Mg(BH₄)₂). This analysis provides insights into the molecular structure, bonding, and phase transformations of the material. The Raman spectra of Mg(BH₄)₂ are typically characterized by several distinct regions corresponding to different vibrational motions within the [BH₄]⁻ anion and the crystal lattice.

The primary vibrational modes of the [BH₄]⁻ anion include:

B-H stretching modes (ν₁ and ν₃): These are typically observed in the high-frequency region, around 2300 cm⁻¹.

B-H bending modes (ν₂ and ν₄): These appear in the mid-frequency range, approximately between 1200 cm⁻¹ and 1400 cm⁻¹. acs.org

Librational modes of the [BH₄]⁻ anion: These are found at lower frequencies, around 350 cm⁻¹. acs.org

Optical modes of the Mg⁺ and [BH₄]⁻ ions: These occur in the low-frequency region, between 200 cm⁻¹ and 300 cm⁻¹. acs.org

Studies have shown that the Raman spectra of Mg(BH₄)₂ are sensitive to its crystallographic phase. The α-phase, which is stable at room temperature, exhibits a complex hexagonal lattice. acs.orgunige.ch Upon heating to approximately 470 K, it transforms into the more stable β-phase, which has an orthorhombic structure. acs.org This phase transition is irreversible upon cooling. acs.org The Raman spectra of the α and β phases show clear differences, allowing for the monitoring of the phase transformation. acs.orgnih.gov For instance, the band at 1394 cm⁻¹ in the α-phase, corresponding to a BH₂ bending motion, can be analyzed as a function of temperature to understand the reorientation dynamics of the [BH₄]⁻ ions. unige.ch

In-situ Raman spectroscopy has also been employed to study the decomposition of Mg(BH₄)₂. When heated, particularly with additives like CoF₂, new vibrational peaks can be observed at 2513 cm⁻¹, 2411 cm⁻¹, and 766 cm⁻¹. mdpi.com The peaks at higher frequencies are similar to B-H stretching in higher boranes, while the peak at 766 cm⁻¹ is in the range of B-B stretching, indicating the formation of intermediate boron hydride species during decomposition. mdpi.com

The table below summarizes the characteristic Raman vibrational modes observed for different phases and conditions of this compound.

Vibrational ModeFrequency Range (cm⁻¹)Phase/ConditionReference
B-H stretching (ν₁, ν₃)~2300α and β phases acs.org
B-H bending (ν₂, ν₄)1200 - 1400α and β phases acs.org
[BH₄]⁻ librational modes~350α and β phases acs.org
Mg⁺ and [BH₄]⁻ optical modes200 - 300α and β phases acs.org
BH₂ bending toward Mg ion1394α-phase unige.ch
B-H stretching (higher boranes)2513, 2411Decomposition with CoF₂ mdpi.com
B-B stretching (higher boranes)766Decomposition with CoF₂ mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

Imaging and Structural Probing Techniques

In-situ X-ray Diffraction (XRD) for Phase Transitions

In-situ X-ray Diffraction (XRD) is a critical technique for studying the structural evolution and phase transitions of this compound (Mg(BH₄)₂) under various conditions, such as changes in temperature and pressure.

Under the influence of temperature, Mg(BH₄)₂ exhibits several polymorphic transformations. The as-synthesized material often exists as a mixture of phases, primarily the low-density γ-phase. Upon heating, a series of phase transitions occur. For instance, in samples ball-milled with CoF₂ or CoCl₂ additives, the γ → ε phase transition temperature is lowered by 10–45 °C compared to pure milled Mg(BH₄)₂. mdpi.com In one study, the γ → ε phase transition was observed between approximately 105–160 °C in an argon atmosphere and 130–175 °C in a hydrogen atmosphere. mdpi.com This is followed by the ε → β' phase transition, which occurs at around 175–200 °C. mdpi.com Further heating above 220 °C leads to the decomposition of the β'-Mg(BH₄)₂ phase into amorphous compounds. mdpi.com

The effect of pressure on the crystal structure of Mg(BH₄)₂ has also been investigated using synchrotron XRD. Studies have revealed pressure-induced phase transitions. An ambient-pressure hexagonal phase (space group P6₁) undergoes a structural phase transition at approximately 2.5 GPa and another one at around 14.4 GPa. acs.org The high-pressure phase is found to be stable even after the pressure is released. acs.org

The table below summarizes the observed phase transitions of this compound under different conditions as studied by in-situ XRD.

ConditionInitial PhaseFinal PhaseTransition Temperature/PressureReference
Heating in Ar (with CoF₂/CoCl₂)γ-Mg(BH₄)₂ε-Mg(BH₄)₂~105–160 °C mdpi.com
Heating in H₂ (with CoF₂/CoCl₂)γ-Mg(BH₄)₂ε-Mg(BH₄)₂~130–175 °C mdpi.com
Heating (with CoF₂/CoCl₂)ε-Mg(BH₄)₂β'-Mg(BH₄)₂~175–200 °C mdpi.com
Increasing PressureHexagonal (P6₁)High-pressure phase 1~2.5 GPa acs.org
Increasing PressureHigh-pressure phase 1High-pressure phase 2~14.4 GPa acs.org

Transmission Electron Microscopy (TEM) (e.g., Identical Location STEM)

Detailed information specifically on the use of Transmission Electron Microscopy (TEM) or Identical Location Scanning Transmission Electron Microscopy (STEM) for the analysis of this compound was not found in the provided search results. Therefore, this subsection cannot be elaborated upon at this time.

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

While one search result mentions Small-Angle X-ray Scattering (SAXS) in the context of a study involving trimethylamine (B31210) (TMA) additives with γ-Mg(BH₄)₂, it does not provide sufficient detailed findings on the nanostructure analysis of pure this compound to construct a thorough section. nrel.gov The study notes that a feature in the SAXS pattern persists throughout the temperature series, suggesting that the TMA additive may facilitate residual porosity during decomposition. nrel.gov However, this information is specific to the additive-modified system and not the pure compound as required by the outline.

Emerging Research Frontiers and Broader Applications of Magnesium Borohydride in Materials Science

Ionic Conductivity and Electrolyte Development for Solid-State Batteries

Magnesium-ion solid-state batteries are a promising next-generation energy storage technology, owing to the high theoretical volumetric capacity and natural abundance of magnesium. A critical component for the realization of these batteries is the development of a safe and efficient solid-state electrolyte. Magnesium borohydride (B1222165) has emerged as a compelling candidate for this purpose.

Pure, crystalline magnesium borohydride exhibits very low ionic conductivity at room temperature, on the order of 10⁻¹² S cm⁻¹, which is insufficient for practical battery applications. nih.govfrontiersin.org This low conductivity is attributed to the strong trapping of Mg²⁺ ions within the tetrahedral sites of the borohydride anions. nih.govfrontiersin.org Consequently, a significant area of research has focused on modifying the structure of this compound to enhance the mobility of magnesium ions.

Several strategies have been explored to improve the ionic conductivity of this compound-based electrolytes. These include the formation of derivatives with neutral ligands, the creation of composites with other materials, and the induction of amorphous phases.

One successful approach involves the coordination of neutral molecules, such as ammonia (B1221849) (NH₃), ethylenediamine, or methylamine (B109427), with this compound. nih.govresearchgate.netnih.gov This coordination alters the crystal structure and weakens the interaction between the Mg²⁺ ions and the borohydride anions, thereby creating pathways for ion migration. researchgate.net For instance, density functional theory (DFT) calculations have revealed that the exchange of neutral NH₃ molecules between the crystal lattice and interstitial Mg²⁺ ions, facilitated by a flexible structure with di-hydrogen bonds, dramatically improves Mg-ion conductivity. rsc.org The formation of a one-dimensional chain-like structure in methylamine this compound, interconnected by weak dihydrogen bonds, has also been shown to facilitate Mg²⁺ migration. acs.org

Another strategy is the formation of composites. For example, combining methylamine borane-magnesium borohydride with magnesium oxide (MgO) has been shown to stabilize the material in a solid state and achieve remarkable Mg²⁺ conductivity. d-nb.info The addition of metal oxides is thought to create favorable "coordination-unlock" phenomena, where the metal oxide surface captures [BH₄]⁻ anions, allowing Mg²⁺ to migrate into the resulting vacancies. xmu.edu.cn

Furthermore, research has indicated that amorphous phases of this compound, often formed during mechanochemical synthesis (ball milling), exhibit higher ionic conductivity compared to their crystalline counterparts. unito.it This is attributed to the disordered structure which may provide more accessible pathways for ion movement.

The following interactive table summarizes the ionic conductivity of various this compound-based solid electrolytes as reported in recent research.

Compound/CompositeTemperature (°C)Ionic Conductivity (S cm⁻¹)Reference
Pure Mg(BH₄)₂30~10⁻¹² nih.govfrontiersin.org
Mg(BH₄)(NH₂)1501 x 10⁻⁶ nih.govmdpi.com
Mg(BH₄)(NH₂) (glass-ceramic like)1003 x 10⁻⁶ mdpi.com
Mg(en)₁(BH₄)₂305 x 10⁻⁸ nih.gov
Mg(en)₁(BH₄)₂706 x 10⁻⁵ nih.gov
β-Mg(BH₄)₂·CH₃NH₂Room Temp.1.50 x 10⁻⁴ acs.org
Mg(BH₄)₂·NH₃803.3 x 10⁻⁴ rsc.orgd-nb.info
Mg(BH₄)₂·1.6NH₃503.5 x 10⁻⁴ d-nb.info
Mg(BH₄)₂(NH₃BH₃)₂301.3 x 10⁻⁵ d-nb.infounito.itacs.org
Mg(BH₄)₂-CH₃NH₂BH₃ (0.33-0.67)@MgO25~10⁻⁵ d-nb.info
Mg(BH₄)₂-CH₃NH₂BH₃ (0.33-0.67)@MgO65~10⁻⁴ d-nb.info

Gas Physisorption Properties of Porous this compound Polymorphs

Beyond its applications in solid-state electrolytes, this compound exhibits fascinating properties related to gas storage and separation, particularly in its porous polymorphs. au.dkresearchgate.net The γ-polymorph of this compound (γ-Mg(BH₄)₂) is a notable example, possessing a three-dimensional porous framework. filinchuk.comresearchgate.net

This porous structure allows γ-Mg(BH₄)₂ to physically adsorb various gases, a process known as physisorption. au.dkresearchgate.net This capability is significant as it opens up possibilities for using this compound in applications such as hydrogen storage and gas separation. The unique hydridic surface of the pores plays a crucial role in these adsorption processes. au.dkresearchgate.net

Research has demonstrated that γ-Mg(BH₄)₂ can reversibly adsorb gases like hydrogen (H₂) and nitrogen (N₂). filinchuk.com In fact, it is the first light-metal hydride shown to be capable of storing molecular hydrogen through physisorption in addition to its chemically bound hydrogen. filinchuk.comresearchgate.net This dual-mode hydrogen storage is a remarkable feature. At low temperatures, γ-Mg(BH₄)₂ can store a significant amount of molecular hydrogen within its pores. filinchuk.com

Studies have also explored the adsorption of other small molecules. For instance, dichloromethane (B109758) can be readily absorbed at room temperature and released upon gentle heating, with the framework structure remaining intact. filinchuk.com This indicates the potential for using these materials in selective gas separation and purification.

The gas adsorption capacity of γ-Mg(BH₄)₂ is influenced by factors such as pressure and temperature. The table below presents some reported gas uptake values for this porous polymorph.

Gas AdsorbedConditionsAdsorption CapacityReference
Hydrogen (H₂)80 K, 105 bar3.0 wt% filinchuk.com
Hydrogen (H₂)-144 g/L of pore volume researchgate.net
Dichloromethane (CH₂Cl₂)Room TemperatureForms γ-Mg(BH₄)₂·0.18CH₂Cl₂ filinchuk.com
Hydrogen (H₂)267 °C (desorption)~5.6 wt% released (with MoO₃) mdpi.comsemanticscholar.org
Hydrogen (H₂)330 °C (desorption)10.71 wt% released (with Ti₃C₂) mdpi.com

It is important to note that the theoretical surface area of γ-Mg(BH₄)₂ is around 1500 m²/g, although experimentally measured values have been reported to be lower, for instance, 920 m²/g from nitrogen physisorption measurements. acs.org

Future Directions in this compound Research and Development

The research into this compound is a dynamic field with several promising future directions and existing challenges that need to be addressed. The potential for this compound to contribute to a clean energy future, particularly through its applications in solid-state batteries and hydrogen storage, continues to drive innovation. nih.govmdpi.com

A primary challenge for this compound-based solid-state electrolytes is improving their electrochemical stability. nih.gov While significant progress has been made in enhancing ionic conductivity, the oxidative stability of many derivatives remains a hurdle for their use with high-voltage cathode materials. nih.gov Future research will likely focus on designing new derivatives and composites with wider electrochemical windows.

For hydrogen storage applications, the main obstacles are the high decomposition temperature and slow kinetics of hydrogen release and uptake in pure this compound. mdpi.com Strategies to overcome these limitations include nanostructuring, the use of catalysts and additives, and the formation of composites. researchgate.netbohrium.com The development of materials that can reversibly store hydrogen under moderate conditions is a key goal.

The exploration of the various polymorphs of this compound and their unique properties will continue to be a fruitful area of research. Understanding the structure-property relationships in these materials is crucial for designing new functionalities. The dual hydrogen storage capability of the γ-polymorph, for example, suggests that other porous hydrides with interesting gas sorption properties may be discovered.

Furthermore, the development of cost-effective and scalable synthesis methods for this compound and its derivatives is essential for their practical application. mdpi.com Collaboration between experimentalists and theoreticians will be vital in guiding the discovery and optimization of new this compound-based materials for a sustainable energy future. nih.gov

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing crystalline Mg(BH₄)₂?

Answer:
High-purity Mg(BH₄)₂ can be synthesized via metathesis reactions (e.g., MgCl₂ + 2LiBH₄ → Mg(BH₄)₂ + 2LiCl) in anhydrous ethers or direct hydrogenation of MgB₂ under high-pressure H₂ (900 bar, 400°C) . Structural characterization requires synchrotron X-ray and neutron diffraction to resolve its complex framework, as conventional methods may misidentify polymorphs due to overlapping diffraction patterns . Thermogravimetric analysis (TGA) coupled with mass spectrometry is critical for assessing thermal stability and hydrogen release profiles .

Basic: How do thermal decomposition pathways of Mg(BH₄)₂ vary under different conditions?

Answer:
Decomposition occurs in two stages:

  • Stage 1 (250–410°C): Releases H₂, forming intermediates like MgB₁₂H₁₂ or MgH₂ .
  • Stage 2 (>410°C): Yields MgB₂ and residual Mg .
    Additives (e.g., TiF₃, ScCl₃) lower decomposition onset temperatures by ~50°C and alter intermediate phases. In situ Raman spectroscopy and differential scanning calorimetry (DSC) are essential for tracking phase evolution .

Advanced: How can computational methods resolve contradictions between theoretical and experimental crystal structures of Mg(BH₄)₂?

Answer:
First-principles calculations (e.g., density functional theory, DFT) revealed that the proposed δ-phase structure (I41/acd) is dynamically unstable due to phonon soft modes, ruling out the experimentally claimed model . Hybrid approaches combining DFT with evolutionary algorithms (USPEX) identified three metastable polymorphs matching experimental diffraction data. Researchers should validate structures via:

  • Ab initio molecular dynamics (AIMD) to assess thermal stability.
  • Rietveld refinement against neutron/X-ray data .

Advanced: What strategies improve the reversibility of Mg(BH₄)₂ for hydrogen storage?

Answer:
Reversibility requires stabilizing intermediates and reducing kinetic barriers:

  • Additives: 5 mol% TiF₃ or ScCl₃ enhances rehydrogenation by promoting MgB₂ → Mg(BH₄)₂ conversion at 300°C, achieving >11 wt% H₂ capacity .
  • Nanoconfinement: Embedding Mg(BH₄)₂ in porous scaffolds (e.g., MOFs) reduces decomposition temperatures and prevents agglomeration .
  • High-pressure cycling: Hydrogenation at 900 bar H₂ enables direct MgB₂ → Mg(BH₄)₂ conversion, bypassing stable intermediates like MgB₁₂H₁₂ .

Advanced: How do in situ microscopy techniques elucidate dehydrogenation mechanisms?

Answer:
Environmental SEM/TEM enables real-time observation of H₂ release and phase transformations. For example:

  • Dehydrogenation: Mg(BH₄)₂ → MgH₂ + BₓHᵧ intermediates → MgB₂ .
  • Kinetic bottlenecks: Grain-boundary diffusion of B-H species limits H₂ release rates.
    Pairing in situ microscopy with X-ray absorption spectroscopy (XAS) provides atomic-scale insights into boron coordination changes .

Advanced: Can Mg(BH₄)₂ be tailored for electrochemical applications, such as Mg-ion batteries?

Answer:
Mg(BH₄)₂-based electrolytes require:

  • Solvent optimization: Tetraglyme improves ionic conductivity (0.8 mS/cm at 25°C) by stabilizing [Mg(BH₄)₃]⁻ complexes .
  • Additive engineering: Ionic liquids (e.g., [FSI]⁻) suppress passivation layers on Mg anodes, enabling reversible deposition/stripping .
  • Solid-state variants: Nanocomposites with ammine ligands (e.g., Mg(BH₄)₂·2NH₃) enhance Mg²⁺ mobility (σ = 10⁻⁴ S/cm at 100°C) .

Methodological: How should researchers address discrepancies in hydrogen storage performance data?

Answer: Discrepancies arise from:

  • Synthesis impurities: Oxide byproducts (MgO) inhibit H₂ release. Use Schlenk-line techniques and recrystallization in aprotic solvents .
  • Measurement protocols: Standardize TGA heating rates (e.g., 5°C/min) and H₂ purity (>99.999%) .
  • Computational validation: Cross-check experimental enthalpies with DFT-calculated phase diagrams .

Advanced: What role do borohydride clusters (B₁₂H₁₂²⁻) play in decomposition pathways?

Answer:
B₁₂H₁²⁻ clusters form during partial dehydrogenation, acting as kinetic traps that hinder reversibility . Mitigation strategies include:

  • Doping with Li⁺: Li₂B₁₂H₁₂ exhibits lower stability, promoting rehydrogenation to BH₄⁻ .
  • Ball milling: Mechanochemical processing disrupts cluster formation, reducing decomposition activation energy by 30% .

Table 1: Effects of Additives on Mg(BH₄)₂ Hydrogen Storage Performance

AdditiveH₂ Capacity (wt%)Decomposition Onset (°C)Reversibility Cycle Life
None14.8290<5 cycles
TiF₃ (5%)11.2240>20 cycles
ScCl₃ (5%)10.7235>15 cycles
MOF-Confined9.5200>50 cycles
Data compiled from

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